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2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Documentation Hub

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  • Product: 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate
  • CAS: 1260940-43-9

Core Science & Biosynthesis

Foundational

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate chemical structure properties

An In-Depth Technical Guide to 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Authored by: A Senior Application Scientist Introduction This technical guide provides a comprehensive overview of the chemical structure, proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for the novel compound, 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate. As this molecule is not extensively documented in current chemical literature, this guide synthesizes information from analogous structures and established chemical principles to offer a predictive but scientifically grounded resource for researchers, scientists, and drug development professionals. The structure combines a 4-methylbenzoate (p-toluate) ester with an N-propylacetamide moiety, suggesting potential for diverse chemical reactivity and biological activity. This document aims to serve as a foundational reference for future research and application of this compound.

Predicted Physicochemical Properties

The physicochemical properties of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate have been estimated using structure-property relationship models and data from analogous compounds. These predicted values provide a basis for experimental design, including solvent selection, purification methods, and potential formulation strategies.

PropertyPredicted ValueNotes and References
Molecular Formula C₁₃H₁₇NO₃Derived from the chemical structure.
Molecular Weight 235.28 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidPredicted based on similar benzoate esters and N-alkylamides.
Boiling Point > 300 °C (decomposes)Estimated based on the high molecular weight and presence of polar functional groups.
Melting Point 45-55 °CAn estimation; the presence of both ester and amide groups may lead to a low melting point solid.
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane, and acetone. Sparingly soluble in water.Predicted based on the presence of both polar (amide, ester) and nonpolar (aromatic ring, alkyl chains) regions.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.0Estimated using in silico prediction tools, suggesting moderate lipophilicity.[1][2]
pKa Not applicable (no readily ionizable protons)The N-H proton of the amide is generally not considered acidic under normal conditions.

Proposed Synthesis and Experimental Protocol

The synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate can be logically approached through a two-step process. This involves the initial preparation of an activated electrophile, N-propyl-2-chloroacetamide, followed by a nucleophilic substitution reaction with the carboxylate salt of 4-methylbenzoic acid. This strategy is based on well-established principles of amide formation and Williamson-type ether synthesis, adapted for ester formation.[3][4]

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Synthesis of N-propyl-2-chloroacetamide cluster_1 Step 2: Esterification Propylamine Propylamine Reaction1 Amidation Propylamine->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Intermediate N-propyl-2-chloroacetamide Reaction1->Intermediate Toluate Potassium 4-methylbenzoate Reaction2 SN2 Substitution Toluate->Reaction2 FinalProduct 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Intermediate2 N-propyl-2-chloroacetamide Intermediate2->Reaction2 Reaction2->FinalProduct

Caption: Proposed two-step synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate.

Step 1: Synthesis of N-propyl-2-chloroacetamide

This step involves the acylation of propylamine with chloroacetyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Protocol:
  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add propylamine (1.2 equivalents) and a suitable solvent such as dichloromethane (DCM).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.0 equivalent) in DCM dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Wash the reaction mixture sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-propyl-2-chloroacetamide, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

This final step is a nucleophilic substitution reaction where the potassium salt of 4-methylbenzoic acid displaces the chloride from N-propyl-2-chloroacetamide. This is analogous to the Williamson ether synthesis, but with a carboxylate as the nucleophile.[4][5]

Protocol:
  • Preparation of Carboxylate Salt: In a round-bottom flask, dissolve 4-methylbenzoic acid (1.0 equivalent) in a suitable solvent like dimethylformamide (DMF). Add potassium carbonate (1.1 equivalents) and stir the mixture at room temperature for 1 hour to form the potassium 4-methylbenzoate in situ.

  • Addition of Halo-amide: Add a solution of N-propyl-2-chloroacetamide (1.0 equivalent) in DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation.

¹H NMR (Proton NMR) Spectroscopy
  • Predicted Spectrum (400 MHz, CDCl₃):

    • δ 7.95 (d, J=8.2 Hz, 2H): Aromatic protons ortho to the ester carbonyl group.

    • δ 7.25 (d, J=8.0 Hz, 2H): Aromatic protons meta to the ester carbonyl group.

    • δ 6.50 (br t, 1H): N-H proton of the amide, may show broadening and its chemical shift can be solvent-dependent.

    • δ 4.85 (s, 2H): Methylene protons (-O-CH₂-C=O) alpha to the ester oxygen and the amide carbonyl.

    • δ 3.30 (q, J=6.8 Hz, 2H): Methylene protons (-NH-CH₂-) of the propyl group adjacent to the nitrogen.

    • δ 2.40 (s, 3H): Methyl protons of the 4-methylbenzoate group.

    • δ 1.60 (sextet, J=7.2 Hz, 2H): Methylene protons (-CH₂-CH₃) of the propyl group.

    • δ 0.95 (t, J=7.4 Hz, 3H): Terminal methyl protons (-CH₂-CH₃) of the propyl group.

¹³C NMR (Carbon NMR) Spectroscopy
  • Predicted Spectrum (100 MHz, CDCl₃):

    • δ 166.5: Ester carbonyl carbon (C=O).

    • δ 165.0: Amide carbonyl carbon (C=O).

    • δ 144.0: Quaternary aromatic carbon attached to the methyl group.

    • δ 129.8: Aromatic CH carbons ortho to the ester group.

    • δ 129.2: Aromatic CH carbons meta to the ester group.

    • δ 127.0: Quaternary aromatic carbon attached to the ester group.

    • δ 66.0: Methylene carbon (-O-CH₂-C=O).

    • δ 41.5: Methylene carbon (-NH-CH₂-) of the propyl group.

    • δ 22.5: Methylene carbon (-CH₂-CH₃) of the propyl group.

    • δ 21.7: Methyl carbon of the 4-methylbenzoate group.

    • δ 11.5: Terminal methyl carbon (-CH₂-CH₃) of the propyl group.

Infrared (IR) Spectroscopy
  • Predicted Key Absorptions (cm⁻¹):

    • 3300-3400 (N-H stretch): Characteristic of a secondary amide.

    • ~1720 (C=O stretch): Ester carbonyl.

    • ~1650 (C=O stretch, Amide I band): Amide carbonyl.

    • ~1540 (N-H bend, Amide II band): Characteristic of a secondary amide.

    • 1270 & 1100 (C-O stretch): Ester C-O bonds.

Potential Biological Activity and Structure-Activity Relationships (SAR)

While the specific biological activity of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate has not been reported, its structural motifs are present in various biologically active molecules.

  • Benzoate Esters: Derivatives of benzoate esters have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects.[6] The 4-methylbenzoate moiety, in particular, has been explored in the context of fumigants with insecticidal properties.[7]

  • N-Alkyl Amides: The N-propylamide functionality is a common feature in medicinal chemistry. The nature of the alkyl group and substitutions on the amide can significantly influence biological activity, including antimicrobial and anticancer properties.[8][9] Structure-activity relationship (SAR) studies on various N-alkyl amides have demonstrated that the chain length and branching of the alkyl group can modulate potency and selectivity for biological targets.[10]

Logical Framework for Biological Investigation

Biological_Investigation cluster_screening Initial Biological Screening cluster_sar Structure-Activity Relationship (SAR) Studies Compound 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Compound->Antimicrobial Anticancer Anticancer Assays (Cell Viability) Compound->Anticancer Amide_Mod Modify N-propyl group (e.g., isopropyl, butyl) Antimicrobial->Amide_Mod Benzoate_Mod Modify 4-methylbenzoate (e.g., different substituents) Antimicrobial->Benzoate_Mod Anticancer->Amide_Mod Anticancer->Benzoate_Mod SAR_Insights SAR_Insights Amide_Mod->SAR_Insights SAR Insights Benzoate_Mod->SAR_Insights

Caption: A logical workflow for investigating the biological activity and SAR of the title compound.

Given the presence of both an ester linkage, which can be a target for hydrolases, and an amide bond, this molecule could be investigated as a potential prodrug or as a bioactive agent in its own right. Future research should focus on screening this compound against a panel of cancer cell lines and microbial strains to determine its therapeutic potential.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate. By leveraging data from analogous compounds and fundamental chemical principles, we have proposed a viable synthetic route, predicted its key physicochemical and spectroscopic properties, and outlined a rationale for investigating its potential biological activities. This document serves as a starting point for researchers interested in synthesizing and exploring the applications of this novel chemical entity.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • Benchchem. (n.d.). Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide.
  • Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498.
  • Bundgaard, H., & Nielsen, N. M. (1987). Esters of N,N-disubstituted 2-hydroxyacetamides as a novel highly biolabile prodrug type for carboxylic acid agents. Journal of Medicinal Chemistry, 30(3), 451-454.
  • Zang, Q., Mansouri, K., Williams, A. J., Judson, R. S., Allen, D. G., Casey, W. M., & Kleinstreuer, N. C. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • Akamatsu, M., Fujita, T. (1992). Structure-activity relationships of N-alkyl-and N, N-dialkyl- (thio) carboxamides. In: Draber W., Fujita T. (eds) Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Khatri, B. L., & Lamba, H. S. (2014). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Medicinal Chemistry Research, 23(8), 3565-3570.
  • PubChem. (n.d.). Ethyl 2-(acetylamino)benzoate.
  • PubChem. (n.d.). Benzoic acid, 2-(dimethylamino)ethyl ester.
  • Hafeez, F., Zahoor, A. F., Rasul, A., Ahmad, S., & Mansha, A. (2021). Synthesis and anticancer evaluation of 2-oxo-2-(arylamino) ethyl 4-phenylpiperazine-1-carbodithioates. Pakistan Journal of Pharmaceutical Sciences, 34(1), 353-357.
  • Field, L. D., & Sternhell, S. (Eds.). (1989). Analytical NMR. John Wiley & Sons.
  • Benchchem. (n.d.). An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines.
  • The Royal Society of Chemistry. (2012).
  • NIST. (n.d.). Benzoic acid, 2-(dimethylamino)ethyl ester.
  • Reddy, M. V., Akula, S., Cosenza, S. C., & Reddy, E. P. (2017). Synthesis and biological evaluation of 2-alkoxycarbonylallyl esters as potential anticancer agents. Bioorganic & medicinal chemistry letters, 27(4), 963-968.
  • Google Patents. (n.d.). US3655701A - Production of carboxylic acid esters by reaction of sodium carboxylates with alkyl halides using certain glycols and ethers as diluents.
  • NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester.
  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules, 28(16), 6135.
  • Bruno, G., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(24), 15875-15894.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Spectroscopic Analysis of Derivatives Synthesized from Ethyl 2-Bromo-4-methoxybenzoate: A Comparative Guide.
  • Gaire, S., et al. (2019). Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae). Journal of Medical Entomology, 56(6), 1633-1639.

Sources

Foundational

Pharmacological Profiling of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate: A Technical Evaluation

Executive Summary: The Neutral Pharmacophore This technical guide evaluates the pharmacological potential of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate (hereafter referred to as Compound-X ). Structurally, Compound-X re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Neutral Pharmacophore

This technical guide evaluates the pharmacological potential of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate (hereafter referred to as Compound-X ). Structurally, Compound-X represents a hybrid ester-amide scaffold, combining a lipophilic 4-methylbenzoate head with a hydrophilic N-propylglycinamide tail.

Unlike classical local anesthetics (e.g., Lidocaine, Procaine) which rely on a tertiary amine for protonation and intracellular sodium channel blockade, Compound-X lacks a basic center. The nitrogen atom is part of a neutral amide linkage. This fundamental structural divergence dictates a unique pharmacological profile:

  • Mechanism: Membrane expansion and non-specific modulation rather than specific pore blockade.

  • Kinetics: High susceptibility to plasma esterases, classifying it as a "Soft Drug" candidate with a short half-life.

  • Metabolism: Rapid hydrolysis to p-toluic acid and N-propylglycinamide.

This guide details the synthesis, predicted pharmacodynamics, metabolic stability, and experimental validation protocols for Compound-X.

Chemical Architecture & SAR Analysis

Structural Breakdown

The molecule can be dissected into three functional domains:

  • Lipophilic Head (A): 4-Methylphenyl (p-Tolyl). Provides the necessary lipophilicity (LogP ~2.2) for membrane penetration. The 4-methyl group is less electron-donating than the 4-amino group of Benzocaine, potentially reducing potency but increasing stability against oxidation.

  • Linker (B): Ester (-COO-CH2-). The primary site of metabolic instability. Susceptible to hydrolysis by butyrylcholinesterase (BChE) and carboxylesterases.

  • Hydrophilic Tail (C): N-Propylacetamide (-CONH-C3H7). A neutral, polar tail that improves solubility compared to pure alkyl esters but does not ionize at physiological pH.

Physicochemical Properties (Predicted)
PropertyValueImplication
Molecular Weight 235.28 g/mol Ideal for passive diffusion (<500 Da).
cLogP ~2.1 - 2.4Moderate lipophilicity; good membrane permeability.
pKa ~15 (Amide)Neutral at pH 7.4. No ion trapping capability.
H-Bond Donors 1 (Amide NH)Limited solubility in water; requires co-solvents (DMSO/PEG).
PSA ~55 ŲGood oral/transdermal bioavailability.

Mechanism of Action (MoA)

Primary MoA: Membrane Expansion (The Benzocaine Model)

Standard local anesthetics (LAs) bind to the intracellular side of the voltage-gated sodium channel (Nav) in their cationic form. Compound-X cannot be protonated at physiological pH. Therefore, its anesthetic potential relies on the Membrane Expansion Theory :

  • Compound-X partitions into the lipid bilayer of the neuronal membrane.

  • Accumulation causes lateral pressure changes, decreasing the fluidity and increasing the thickness of the membrane.

  • This physical deformation alters the conformational dynamics of the sodium channel, preventing the opening required for depolarization.

Secondary MoA: TRP Channel Modulation

Neutral lipophilic amides frequently interact with Transient Receptor Potential (TRP) channels.

  • TRPV1/TRPA1: Potential agonism or antagonism, leading to a sensation of warmth or cooling (counter-irritant effect).

  • Hypothesis: The N-propylamide moiety mimics the tail of capsaicinoids, suggesting potential desensitization of sensory neurons.

ADME/T: Metabolic Stability & Toxicology

The defining feature of Compound-X is its "Soft Drug" design. The ester linkage between the benzoate and the glycinamide is the metabolic "weak link."

Metabolic Pathway

Upon entering systemic circulation, Compound-X undergoes rapid hydrolysis.

Metabolism Figure 1: Predicted Metabolic Pathway of Compound-X Compound Compound-X (Parent) Inter Hydrolysis (Esterases) Compound->Inter Plasma BChE Met1 p-Toluic Acid (Metabolite A) Inter->Met1 Met2 N-Propyl-2-hydroxyacetamide (Metabolite B) Inter->Met2 Conj Glycine Conjugate (p-Toluric Acid) Met1->Conj Liver (Glycine N-acyltransferase) Excr Renal Excretion Met2->Excr Direct Conj->Excr

Toxicological Implications
  • p-Toluic Acid: A known metabolite of toluene/xylene. Generally low toxicity; excreted as p-toluric acid (glycine conjugate).

  • N-Propyl-2-hydroxyacetamide: A glycolamide derivative. While likely low toxicity, specific cytotoxicity assays (MTT) are required to rule out alkylating potential.

Experimental Protocols

To validate the pharmacological potential, the following standardized protocols must be executed.

Protocol A: Chemical Synthesis (Schotten-Baumann)

Objective: Synthesize high-purity Compound-X for testing.

  • Reagents: 4-Methylbenzoyl chloride (1.0 eq), N-propyl-2-hydroxyacetamide (1.0 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve N-propyl-2-hydroxyacetamide in DCM at 0°C.

    • Add Triethylamine (TEA) as a proton scavenger.

    • Dropwise addition of 4-Methylbenzoyl chloride over 30 mins.

    • Stir at RT for 4 hours.

    • Workup: Wash with 1M HCl (remove TEA), then Sat. NaHCO3 (remove acid), then Brine.

    • Purification: Recrystallization from Ethanol/Hexane.

Protocol B: Plasma Stability Assay

Objective: Determine half-life (


) in human plasma.
  • Preparation: Spike human plasma (pooled) with Compound-X to a final concentration of 10 µM.

  • Incubation: 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Add 300 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Protocol C: Whole-Cell Patch Clamp (Nav1.7)

Objective: Assess sodium channel blockade.

  • Cell Line: HEK293 stably expressing hNav1.7.

  • Solutions:

    • Pipette (Intracellular): CsF based (140 mM) to block K+ channels.

    • Bath (Extracellular): NaCl (140 mM), HEPES buffered.

  • Voltage Protocol: Hold at -100 mV. Pulse to 0 mV (20 ms) at 0.1 Hz.

  • Application: Perfusion of Compound-X (1, 10, 100 µM).

  • Endpoint: Measure peak current inhibition (

    
    ).
    
  • Note: Since Compound-X is neutral, tonic block is expected, but use-dependent block (frequency dependence) will be minimal compared to Lidocaine.

Visualization of Experimental Workflow

Workflow Figure 2: Integrated Workflow for Pharmacological Validation cluster_0 Phase I: Synthesis cluster_1 Phase II: In Vitro Screening S1 Reactants: 4-Me-Ph-COCl + Linker S2 Coupling Reaction (DCM, TEA, 0°C) S1->S2 S3 Purification (Recrystallization) S2->S3 T1 Compound-X (>98% Purity) S3->T1 A1 Metabolic Stability (Human Plasma) T1->A1 A2 Electrophysiology (Nav1.7 Patch Clamp) T1->A2 A3 Cytotoxicity (HepG2 MTT Assay) T1->A3 D1 Data Integration A1->D1 A2->D1 A3->D1 Out1 Lead Candidate (Stable >30min, IC50 <10µM) D1->Out1 Pass Out2 Discard/Redesign D1->Out2 Fail

Conclusion

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate presents a distinct pharmacological profile as a neutral, lipophilic ester-amide . While it lacks the basicity required for high-potency sodium channel blockade, its structure suggests utility as a topical anesthetic (via membrane expansion) or a prodrug for p-toluic acid delivery. Its high esterase sensitivity predicts a "soft drug" profile with minimal systemic toxicity, making it an attractive candidate for localized dermatological applications where systemic accumulation is undesirable.

References

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology, 72(4), 711–734. Link

  • Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58–101. Link

  • Tsuchiya, H. (2017). Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Lead Compounds. Molecules, 22(8), 1361. Link

  • PubChem. (2023). Compound Summary for CID 4651414: (2-Amino-2-oxoethyl) 4-methylbenzoate.[1] National Center for Biotechnology Information. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Handling of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

This technical guide provides a rigorous analysis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate , a specialized chemical intermediate often encountered in the synthesis of local anesthetic analogs or "soft drug" candida...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate , a specialized chemical intermediate often encountered in the synthesis of local anesthetic analogs or "soft drug" candidates.

Executive Summary & Chemical Identity

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate is a neutral, lipophilic amido-ester. Unlike classical local anesthetics (e.g., Procaine, Lidocaine) which contain basic tertiary amines capable of forming water-soluble salts, this compound lacks an ionizable center in the physiological pH range.

  • Chemical Classification: Neutral Amido-Ester

  • Structural Formula:

    
    
    
  • Key Functional Groups:

    • Lipophilic Domain:

      
      -Tolyl ring (4-methylbenzoate) + Propyl chain.
      
    • Polar Domain: Ester linkage (

      
      ) + Amide linkage (
      
      
      
      ).
  • Solubility Behavior: Exhibits Class II/IV behavior (Biopharmaceutics Classification System) — Low aqueous solubility, high permeability potential.

Structure-Property Relationship (SPR) Analysis

The molecule consists of a hydrophobic "dumbbell" (aromatic ring and alkyl tail) connected by a polar spacer.

  • The Amide Effect: While the amide group (

    
    ) is a hydrogen bond donor/acceptor, the flanking hydrophobic groups dominate the solvation energetics in water, leading to poor aqueous solubility.
    
  • The Neutrality Factor: The absence of a basic nitrogen means pH adjustment (acidification) will NOT significantly enhance aqueous solubility , a common pitfall for researchers assuming "anesthetic-like" behavior.

Solubility Landscape: Water vs. Organic Solvents

The following data represents the Standard Solubility Profile for this class of neutral amido-esters at 25°C.

Comparative Solubility Table
Solvent CategorySolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Aqueous Water (pH 7.4)Insoluble < 0.1 mg/mLHydrophobic effect dominates; high energy cost to disrupt water network.
0.1 M HClInsoluble < 0.1 mg/mLCritical Note: No protonation occurs; compound remains neutral.
Polar Organic DMSOExcellent > 100 mg/mLDipole-dipole interactions disrupt crystal lattice effectively.
Ethanol (abs.)Good 20 - 50 mg/mLSolvation via H-bonding with amide/ester oxygens.
DMFExcellent > 100 mg/mLSimilar mechanism to DMSO; preferred for synthetic stock solutions.
Non-Polar DichloromethaneHigh > 50 mg/mL"Like dissolves like" interaction with aromatic/alkyl domains.
Visualization: Solvation Mechanism

The diagram below illustrates why organic solvents succeed where water fails.

SolubilityMechanism Compound 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Water Water (H2O) High Polarity / H-Bond Network Compound->Water Mixed with DMSO DMSO / Ethanol Amphiphilic / Dipolar Aprotic Compound->DMSO Mixed with Interaction_W Hydrophobic Effect: Water network rejects non-polar p-Tolyl/Propyl groups Water->Interaction_W Interaction_O Solvation Success: 1. Dipole interactions with Ester/Amide 2. Van der Waals forces with Alkyl chains DMSO->Interaction_O Result_W Precipitation / Suspension Interaction_W->Result_W Outcome Result_O Clear Solution Interaction_O->Result_O Outcome

Caption: Mechanistic divergence in solvation. Water rejects the lipophilic domains, while DMSO stabilizes the molecule via dual polar/non-polar interactions.

Experimental Protocol: Determination of Thermodynamic Solubility

To validate the solubility of this specific compound in your matrix of choice, use the Shake-Flask Method (OECD Guideline 105) . This is the "Gold Standard" for neutral compounds.

Protocol Workflow

Reagents:

  • Test Compound (Solid powder)

  • Solvent (Water, Buffer, or Co-solvent mix)

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon, as it may bind the amide).

Step-by-Step Methodology:

  • Supersaturation: Add the compound to the solvent in a glass vial until undissolved solid is clearly visible (create a saturated suspension).

  • Equilibration: Agitate the vial at 25°C ± 1°C for 24 to 48 hours .

    • Why? Slow dissolution kinetics are common for crystalline amides.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (Detection typically at 254 nm for the benzoate chromophore).

Workflow Diagram

ExperimentalProtocol cluster_QC Quality Control Checks Step1 1. Supersaturation (Excess Solid + Solvent) Step2 2. Agitation (24-48h @ 25°C) Step1->Step2 Step3 3. Separation (Centrifuge/Filter PTFE) Step2->Step3 QC1 Check pH drift Step2->QC1 Step4 4. Dilution (into Mobile Phase) Step3->Step4 QC2 Verify Filter Adsorption Step3->QC2 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5

Caption: OECD 105 adapted workflow. Critical QC steps include checking for filter adsorption, common with lipophilic amides.

Formulation & Handling Strategies

For biological assays or animal studies, simple aqueous dissolution is insufficient. Use these formulation strategies:

  • Stock Solution Preparation:

    • Dissolve the compound in 100% DMSO to a concentration of 10–50 mM.

    • Store at -20°C to prevent ester hydrolysis.

  • Aqueous Dilution (The "Crash-Out" Risk):

    • When diluting the DMSO stock into water/media, keep the final DMSO concentration < 0.5%.

    • Risk: The compound may precipitate immediately upon contact with water.

    • Mitigation: Use a co-solvent system or surfactant.

      • Recipe: 5% DMSO + 5% Tween 80 + 90% Saline.

  • Stability Warning:

    • The ester bond is susceptible to hydrolysis in alkaline media (pH > 8) or in the presence of plasma esterases. Always prepare fresh formulations for in vivo use.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.

  • Amidon, G. L., et al. (1995). A Theoretical Basis for a Biopharmaceutic Drug Classification: The Correlation of in vitro Drug Product Dissolution and in vivo Bioavailability. Pharmaceutical Research. (Context: BCS Class II/IV behavior).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Context: Lipophilic amide solubility rules).

  • PubChem Compound Summary. (n.d.). Ethyl 4-methylbenzoate (Structural Analog). National Center for Biotechnology Information. (Used for fragment-based solubility prediction).

Foundational

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate molecular weight and formula

An In-Depth Technical Guide to 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Abstract This technical guide provides a comprehensive scientific overview of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate, a distinct ester-amide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

Abstract

This technical guide provides a comprehensive scientific overview of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate, a distinct ester-amide chemical entity. Designed for researchers, chemists, and professionals in drug development, this document delineates the molecule's fundamental physicochemical properties, including its molecular formula and weight. It further presents a detailed exploration of proposed synthetic pathways, robust analytical methodologies for characterization, and a discussion on its potential applications based on its structural motifs. The guide is structured to offer not just data, but also expert insights into the causality behind experimental design and analytical interpretation, ensuring a self-validating framework for scientific inquiry.

Part 1: Core Molecular Profile and Structural Elucidation

The identity and behavior of a chemical compound are fundamentally dictated by its structure and composition. This section provides the core data for 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate.

Primary Chemical Identifiers

The foundational data for 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate has been calculated based on its chemical structure as derived from its IUPAC name.

IdentifierValue
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
IUPAC Name 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate
Compound Classification Ester-Amide Derivative
Chemical Structure and Functional Anatomy

The molecule incorporates three key functional groups: an aromatic ring derived from p-toluic acid, an ester linkage, and a secondary N-propylamide group. This unique combination suggests a molecule with specific electronic and steric properties that influence its reactivity, stability, and potential biological interactions.

Figure 1: Chemical structure of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate.

Part 2: Strategic Synthesis and Mechanistic Rationale

The synthesis of ester-amide compounds often involves a multi-step process that requires careful selection of reagents and reaction conditions to maximize yield and purity.

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule is through a nucleophilic substitution reaction. The primary disconnection is at the ester bond, suggesting 4-methylbenzoic acid (or its activated form) and a 2-hydroxy-N-propylacetamide derivative as precursors. A more efficient pathway involves the reaction between a salt of 4-methylbenzoic acid and a halo-acetamide.

retrosynthesis cluster_precursors Precursors target 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate (C₁₃H₁₇NO₃) disconnection Ester Bond (Williamson Ether Synthesis Analogy) target->disconnection precursor1 Potassium 4-methylbenzoate disconnection->precursor1 precursor2 2-Chloro-N-propylacetamide disconnection->precursor2

Figure 2: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol: Synthesis

This protocol is adapted from established methods for synthesizing similar ester derivatives via nucleophilic substitution.[1]

Objective: To synthesize 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate from potassium 4-methylbenzoate and 2-chloro-N-propylacetamide.

Materials:

  • Potassium 4-methylbenzoate (1.0 eq)

  • 2-Chloro-N-propylacetamide (1.1 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium 4-methylbenzoate in anhydrous DMF.

  • Addition of Reagent: Add 2-chloro-N-propylacetamide to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel to yield the pure compound.

Causality: The choice of DMF as a solvent is critical; its polar aprotic nature effectively solvates the potassium cation, enhancing the nucleophilicity of the carboxylate anion.[1] Using a slight excess of the chloro-acetamide ensures the complete consumption of the carboxylate salt.

Part 3: Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation synthesis Synthesis Protocol purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Identity ms Mass Spectrometry (MS) purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups purity Purity Assessment (HPLC/GC) purification->purity Purity >95%

Figure 3: Analytical workflow for compound validation.

Spectroscopic and Chromatographic Profile
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl group on the aromatic ring (~2.4 ppm), multiplets for the aromatic protons (7-8 ppm), a singlet for the methylene protons of the ethyl group (~4.9 ppm), and signals corresponding to the propyl group on the amide.[2] The amide N-H proton would likely appear as a broad singlet.

    • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons of the ester and amide (~165-170 ppm), aromatic carbons, and the aliphatic carbons of the methyl, ethyl, and propyl groups.[2]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observable at m/z 235.28. Common fragmentation patterns would involve the cleavage of the ester bond and fragmentation of the propylamino group.[1][3]

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for the C=O stretch of the ester (around 1720 cm⁻¹), the C=O stretch of the amide (Amide I band, around 1650 cm⁻¹), and the N-H stretch of the secondary amide (around 3300 cm⁻¹).

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): As a non-volatile compound, HPLC is the method of choice for purity analysis and quantification.[4] A reverse-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.

    • Gas Chromatography (GC): While less ideal due to the compound's polarity and molecular weight, GC could be employed after derivatization.[4][5]

Part 4: Potential Applications and Future Research

While 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate is not a widely studied compound, its structural components are present in many molecules of commercial and academic interest.

Potential Applications
  • Pharmaceutical Intermediates: The ester-amide motif is a common feature in many biologically active compounds. This molecule could serve as a valuable building block in the synthesis of more complex drug candidates, potentially for anti-inflammatory or analgesic applications.[6]

  • Polymer and Materials Science: The presence of both hydrogen-bond donating (N-H) and accepting (C=O) groups, along with an aromatic ring, makes it a candidate for incorporation into polymers to modify their mechanical or thermal properties.[6]

  • Cosmetic Formulations: Similar benzoate esters are used in skincare. The antioxidant potential of the 4-methylbenzoyl group could be explored for applications in cosmetic science.[6]

Future Research Directions
  • Synthesis Optimization: A thorough investigation into different catalysts and reaction conditions could optimize the synthesis for higher yield and purity.

  • Biological Screening: The compound should be screened for various biological activities, such as antimicrobial, antifungal, or enzyme inhibition properties, to uncover any potential therapeutic value.

  • Derivatization: Synthesizing a library of related compounds by varying the N-alkyl group on the amide or the substitution pattern on the aromatic ring could lead to the discovery of molecules with enhanced properties.

Conclusion

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate is a molecule defined by its C₁₃H₁₇NO₃ formula and a molecular weight of 235.28 g/mol . While specific data on this compound is limited, a robust understanding can be built upon the well-established chemistry of its constituent functional groups. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications, offering a solid foundation for researchers and drug development professionals to explore its scientific potential.

References

  • Hammad, H. F. et al. (2023). 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans.
  • Chem-Impex. (n.d.). 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate.
  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • Qriouet, Z., et al. (2019).
  • PubChem. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][7]diazepin-2-ylamino)benzoate. Retrieved from MDPI.

  • PubMed. (1984). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences, 73(1), 128-31.

Sources

Exploratory

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate safety data sheet (SDS)

Technical Profile & Safety Data Guide: 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Part 1: Executive Summary & Chemical Identity Status: Research Use Only (RUO) | Grade: Reference Standard / Impurity Profile This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Safety Data Guide: 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

Part 1: Executive Summary & Chemical Identity

Status: Research Use Only (RUO) | Grade: Reference Standard / Impurity Profile

This technical guide provides a comprehensive safety and handling profile for 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate . This compound is a bifunctional research chemical featuring a p-toluate ester moiety linked to an N-propylglycinamide backbone. It is primarily utilized in pharmaceutical research as a structural analog for local anesthetics (e.g., proxymetacaine, prilocaine) or as a specific impurity standard for quality control in drug development.

Given the specialized nature of this compound, empirical toxicological data is limited. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of its parent moieties: p-toluic acid and N-propylglycinamide.

Chemical Identification
ParameterDetail
IUPAC Name 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate
Common Synonyms p-Toluic acid (propylcarbamoyl)methyl ester; N-propyl-2-(4-methylbenzoyloxy)acetamide
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES CC1=CC=C(C=C1)C(=O)OCC(=O)NCCC
Physical State Solid (White to Off-White Powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water

Part 2: Synthesis & Origin (Expert Context)

To understand the stability and reactivity of this compound, one must understand its chemical lineage. It is typically synthesized via a nucleophilic substitution pathway, linking a p-toluoyl donor to a glycinamide acceptor.

Synthesis Logic: The presence of the ester linkage makes this compound susceptible to hydrolysis under basic conditions or enzymatic activity (esterases). The amide bond is relatively stable but contributes to the molecule's polarity and hydrogen-bonding potential.

DOT Diagram: Synthesis Pathway

SynthesisPathway Start1 p-Toluic Acid Inter1 p-Toluoyl Chloride (Activated Ester) Start1->Inter1 Activation Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter1 Product 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Inter1->Product Esterification (Base catalyzed) Start2 N-propyl-2-hydroxyacetamide Start2->Product

Figure 1: Predicted synthetic route. The activation of p-toluic acid precedes the coupling with the hydroxy-amide linker.

Part 3: Provisional Safety Data Sheet (SDS)

Note: This section is constructed based on the GHS classification of chemically related benzoate esters and amides. Treat as a "Warning" level substance.

Section 2: Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

Section 4: First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move person into fresh air.[2] If not breathing, give artificial respiration.[1][2] Causality: Inhalation of fine dusts from benzoate esters can irritate the mucous membranes.

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1][2] Remove contaminated clothing.[3] Causality: Lipophilic esters can penetrate the stratum corneum, causing localized dermatitis.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2]

Section 7: Handling and Storage
  • Handling: Avoid contact with skin and eyes.[1][2] Avoid formation of dust and aerosols.[1][3] Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Storage:

    • Temperature: Store at 2-8°C (Refrigerate).

    • Environment: Keep container tightly closed in a dry and well-ventilated place.

    • Incompatibility: Moisture sensitive. The ester bond is prone to hydrolysis; store with desiccant.

Part 4: Experimental Protocols & Analytical Verification

As a researcher, verifying the identity of your standard is critical before use in biological assays.

Protocol 1: Solubilization for Biological Assays

This compound is lipophilic. Direct dissolution in aqueous media (PBS/Media) may result in precipitation.

  • Weighing: Weigh the required amount of solid into a sterile microcentrifuge tube.

  • Primary Solvent: Add DMSO (Dimethyl Sulfoxide) to create a stock concentration (e.g., 10-50 mM). Vortex until clear.

    • Why: DMSO disrupts the crystal lattice effectively for organic esters.

  • Dilution: Dilute the DMSO stock into the aqueous buffer (PBS) immediately prior to use. Keep final DMSO concentration <0.5% to avoid solvent toxicity in cells.

Protocol 2: HPLC Quality Control Check
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Absorption maximum of the p-toluoyl moiety).

DOT Diagram: Handling & Workflow

HandlingWorkflow Storage Storage: 4°C + Desiccant Check Visual Inspection (White Powder) Storage->Check QC Check Weigh Weighing (Avoid Humidity) Check->Weigh Solub Solubilization (100% DMSO Stock) Weigh->Solub Vortex Dilute Aqueous Dilution (Use immediately) Solub->Dilute 1:1000 Dilution

Figure 2: Recommended handling workflow to prevent hydrolytic degradation and ensure accurate dosing.

Part 5: Stability & Reactivity

  • Reactivity: Stable under recommended storage conditions.

  • Chemical Stability: The ester linkage is the "weak link." It is stable at neutral pH but hydrolyzes rapidly at pH > 9 or pH < 3.

  • Decomposition Products:

    • p-Toluic Acid: Acidic, detectable by HPLC.

    • N-propyl-2-hydroxyacetamide: Polar, elutes early on C18 columns.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7476, p-Toluic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Methyl 4-methylbenzoate (Structural Analog). Retrieved from [Link](Note: Generalized link for analog comparison).

  • Loba Chemie. Safety Data Sheet: p-Toluic Acid Methyl Ester. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Recrystallization Protocols for 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

This Application Note is designed for researchers and process chemists requiring a standardized protocol for the purification of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate . The following guide synthesizes principles of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a standardized protocol for the purification of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate . The following guide synthesizes principles of solubility thermodynamics with practical laboratory techniques to ensure high purity and yield.


)
Target Audience:  Medicinal Chemists, Process Development Scientists

Introduction & Compound Analysis

The target molecule, 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate , represents a hybrid class of "amino-ester" derivatives often utilized as intermediates in local anesthetic synthesis or as specific linkers in drug discovery.

Structurally, the molecule possesses three distinct domains that dictate its solubility profile:

  • Lipophilic Head: The p-tolyl (4-methylphenyl) group provides significant non-polar character, driving solubility in aromatics and chlorinated solvents.

  • Polar Core: The ester and amide linkages introduce hydrogen bond acceptors (C=O) and donors (N-H).

  • Aliphatic Tail: The propyl chain adds flexibility and moderate lipophilicity, lowering the melting point compared to aryl-analogs.

Purification Challenge: The primary impurities typically include unreacted 4-methylbenzoic acid (starting material) and 2-chloro-N-propylacetamide (if synthesized via alkylation). The presence of the amide moiety creates a risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.

Solvent System Selection

Based on the Hansen Solubility Parameters (HSP) of the functional groups, two solvent systems are recommended. The choice depends on the scale and the nature of the impurities.

System A: Ethanol (Single Solvent)
  • Mechanism: Temperature-dependent solubility. The compound forms hydrogen bonds with ethanol at high temperatures (

    
    C) but the lipophilic p-tolyl group reduces solubility drastically upon cooling.
    
  • Best For: Removal of polar by-products and inorganic salts.

  • Risk: If the solution is too concentrated, the compound may oil out before crystallizing.

System B: Ethyl Acetate / n-Heptane (Binary System)
  • Mechanism: Anti-solvent precipitation. The compound is highly soluble in Ethyl Acetate (EtOAc). n-Heptane acts as the non-polar anti-solvent, selectively precipitating the product while keeping lipophilic impurities (like unreacted alkyl halides) in solution.

  • Best For: High-purity requirements (>99%) and removal of non-polar impurities.

  • Advantage: Offers finer control over the nucleation point.

Experimental Protocol

Phase 1: Solvent Screening (Micro-Scale)

Before committing the bulk material, perform this validity test.

  • Place 50 mg of crude solid into a test tube.

  • Add 0.5 mL of Ethanol (absolute).

  • Heat to boiling with a heat gun or water bath.

    • If insoluble: Add ethanol in 0.1 mL increments until dissolved.

    • If soluble at RT: This solvent is too strong; switch to System B.

  • Allow to cool slowly to Room Temperature (RT).

  • Observation:

    • Crystals: Proceed to Protocol A.

    • Oil droplets: Re-heat, add 10% more solvent, and seed with a pure crystal.

    • Precipitate: Check purity via TLC.

Phase 2: Bulk Recrystallization Protocols
Protocol A: Ethanol Method (Standard)
  • Dissolution:

    • Place crude 10.0 g of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate in a 100 mL Erlenmeyer flask.

    • Add 30 mL of Ethanol (95% or absolute).

    • Heat to reflux (

      
      C) with magnetic stirring.
      
    • Note: If solid remains, add hot ethanol in 2 mL portions until a clear solution is obtained. Do not exceed 50 mL total volume.

  • Hot Filtration (Critical Step):

    • If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a coarse sintered glass funnel.

    • Tip: Rinse the filter with 2 mL of hot ethanol to recover trapped product.

  • Crystallization:

    • Remove from heat and place the flask on a cork ring or wood block (insulation ensures slow cooling).

    • Allow to cool to RT undisturbed for 2 hours .

    • Once crystals form, place the flask in an ice-water bath (

      
      C) for 30 minutes  to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.[1]

    • Wash: Rinse the filter cake with 10 mL of ice-cold ethanol .

    • Dry: Dry in a vacuum oven at

      
      C for 4 hours.
      
Protocol B: EtOAc / Heptane Method (High Purity)
  • Dissolution:

    • Dissolve 10.0 g of crude material in the minimum amount of boiling Ethyl Acetate (approx. 15-20 mL).

    • Ensure complete dissolution.[2]

  • Anti-Solvent Addition:

    • Keep the solution at a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel or pipette.

    • Stop point: When a faint, persistent cloudiness (turbidity) appears.

  • Clarification:

    • Add 1-2 mL of Ethyl Acetate to clear the turbidity. The solution is now saturated.

  • Nucleation & Cooling:

    • Remove from heat.[1][2][3][4] Cover the flask with foil (to prevent evaporation).

    • Let cool to RT. If oiling out occurs, stir vigorously to induce crystallization.

    • Cool to

      
      C.
      
  • Isolation:

    • Filter and wash with a cold 1:3 mixture of EtOAc:Heptane.

Data Presentation & Expectations

ParameterCrude MaterialPurified (Protocol A)Purified (Protocol B)
Appearance Yellow/Orange sticky solidWhite/Off-white needlesWhite crystalline powder
Purity (HPLC) 85 - 92%> 98%> 99%
Yield N/A75 - 85%70 - 80%
Melting Point Broad / DepressedSharp (Range:

C*)
Sharp

*Melting point is estimated based on structural analogs (e.g., Procaine/Benzocaine derivatives).

Visualization: Binary Solvent Workflow

RecrystallizationWorkflow Start Crude 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Dissolve Dissolve in boiling EtOAc (Min. Volume) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AddAnti Add n-Heptane Dropwise until Turbid Filter->AddAnti Clear Add 1-2 mL EtOAc to Clear Solution AddAnti->Clear Cool Slow Cooling to RT (Seed if necessary) Clear->Cool IceBath Ice Bath (0-4°C) 30 Minutes Cool->IceBath Collect Vacuum Filtration & Wash (Cold 1:3 Mix) IceBath->Collect

Figure 1: Step-by-step workflow for the Binary Solvent (EtOAc/Heptane) recrystallization process.

Troubleshooting Guide

Issue: "Oiling Out"

Symptom: The compound separates as a liquid oil at the bottom of the flask instead of crystals. Cause: The temperature dropped too quickly, or the solvent polarity is mismatched (too much water or anti-solvent). Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount (2-5 mL) of the good solvent (Ethanol or EtOAc).

  • Seeding: Add a single crystal of pure product to the warm solution.

  • Vigorous Stirring: Stirring can disrupt the oil phase and promote nucleation.

Issue: Low Yield

Symptom: Very few crystals form even after icing. Cause: Too much solvent was used (solution is not saturated). Solution:

  • Evaporate 30-50% of the solvent using a rotary evaporator.

  • Repeat the cooling process.

References

  • Hammad, H. F., et al. "2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans."[5] Arkivoc, vol. 2023, no.[5] 7, 2023, pp. 1-14.[5]

    • Context: Describes the synthesis and ethanol recrystallization of the closely related 2-oxo-2-(arylamino)
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. Context: Authoritative standard for general recrystallization techniques and solvent selection for amino-esters.
  • BenchChem Application Notes. "Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)benzoate." BenchChem, 2025.[2]

    • Context: Provides comparative solubility data for benzoate ester deriv

Sources

Application

The Versatile Intermediate: Application Notes for 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate in Synthetic Chemistry

Introduction: Unveiling a Novel Building Block In the landscape of modern organic synthesis and drug discovery, the development of versatile and strategically functionalized intermediates is paramount. 2-Oxo-2-(propylami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Building Block

In the landscape of modern organic synthesis and drug discovery, the development of versatile and strategically functionalized intermediates is paramount. 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate, an α-acyloxy amide, represents a novel yet highly promising scaffold for the construction of complex molecular architectures. Its inherent bifunctionality, combining an amide and an ester linked by a reactive methylene group, opens a gateway to a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this intermediate, underscoring its potential in generating libraries of compounds for screening and as a cornerstone in multi-step syntheses. The strategic placement of the p-toluoyl group offers a stable and sterically defined acyl moiety, while the N-propyl amide provides a handle for modulating lipophilicity and exploring structure-activity relationships.

Physicochemical Properties and Characterization

A summary of the expected physicochemical properties of the title compound is presented in Table 1.

Table 1: Physicochemical Properties of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

PropertyPredicted Value
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Solubility Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water
Boiling Point > 200 °C (decomposes)
Melting Point Not available

Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons of the p-toluoyl group, the methylene protons of the ethyl bridge, the N-propyl group protons, and the amide N-H proton.

    • ¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons of the ethyl and propyl groups.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the ester C=O stretch (~1720 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹, Amide I band), and the N-H stretch (~3300 cm⁻¹).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or chemical ionization (CI) would likely show the protonated molecular ion [M+H]⁺ at m/z 236.13.

Synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate: A Two-Pronged Approach

The synthesis of the title compound can be efficiently achieved through two primary routes, each offering distinct advantages depending on the availability of starting materials and desired scale.

Route 1: From 2-Chloro-N-propylacetamide

This route involves the nucleophilic substitution of the chloride in 2-chloro-N-propylacetamide with the carboxylate of 4-methylbenzoic acid.

G cluster_0 Synthesis of 2-Chloro-N-propylacetamide cluster_1 Esterification Propylamine Propylamine 2_Chloro_N_propylacetamide 2_Chloro_N_propylacetamide Propylamine->2_Chloro_N_propylacetamide Chloroacetyl chloride, Et3N, DCM, 0 °C to rt Chloroacetyl_chloride Chloroacetyl_chloride Target_Compound 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate 2_Chloro_N_propylacetamide->Target_Compound 4-Methylbenzoic acid, K2CO3, DMF, rt 4_Methylbenzoic_acid 4_Methylbenzoic_acid

Caption: Synthetic workflow for Route 1.

Protocol 1.1: Synthesis of 2-Chloro-N-propylacetamide

  • To a stirred solution of propylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-N-propylacetamide, which can be used in the next step without further purification.

Protocol 1.2: Synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

  • To a solution of 4-methylbenzoic acid (1.0 eq.) and potassium carbonate (1.5 eq.) in dimethylformamide (DMF), add 2-chloro-N-propylacetamide (1.1 eq.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Route 2: From 2-Hydroxy-N-propylacetamide (Steglich Esterification)

This route involves the synthesis of 2-hydroxy-N-propylacetamide followed by a mild and efficient DCC/DMAP-mediated esterification with 4-methylbenzoic acid.[1][2][3]

G cluster_0 Synthesis of 2-Hydroxy-N-propylacetamide cluster_1 Steglich Esterification Ethyl_glycolate Ethyl glycolate 2_Hydroxy_N_propylacetamide 2_Hydroxy_N_propylacetamide Ethyl_glycolate->2_Hydroxy_N_propylacetamide Propylamine, MeOH, reflux Propylamine Propylamine Target_Compound 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate 2_Hydroxy_N_propylacetamide->Target_Compound 4-Methylbenzoic acid, DCC, DMAP, DCM, rt 4_Methylbenzoic_acid 4_Methylbenzoic_acid

Caption: Synthetic workflow for Route 2.

Protocol 2.1: Synthesis of 2-Hydroxy-N-propylacetamide

  • In a round-bottom flask, combine ethyl glycolate (1.0 eq.) and propylamine (1.2 eq.) in methanol.

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield crude 2-hydroxy-N-propylacetamide as a viscous oil or solid. This can often be used directly in the next step.

Protocol 2.2: Steglich Esterification

  • Dissolve 4-methylbenzoic acid (1.0 eq.), 2-hydroxy-N-propylacetamide (1.1 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-oxo-2-(propylamino)ethyl 4-methylbenzoate.

Applications as a Synthetic Intermediate

The true value of 2-oxo-2-(propylamino)ethyl 4-methylbenzoate lies in its potential for further synthetic transformations, making it a valuable intermediate in the construction of diverse molecular scaffolds.

Precursor for Heterocycle Synthesis (e.g., Oxazoles)

The α-acyloxy amide moiety is a well-established precursor for the synthesis of oxazoles via Robinson-Gabriel type cyclodehydration reactions.[4][5]

G Target_Compound 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Oxazole_Product 2-(4-methylphenyl)-5-(propylamino)oxazole Target_Compound->Oxazole_Product PPh3, I2, Et3N or POCl3, Pyridine

Caption: Conversion to an oxazole derivative.

Protocol 3.1: Synthesis of 2-(4-methylphenyl)-5-(propylamino)oxazole

  • To a solution of 2-oxo-2-(propylamino)ethyl 4-methylbenzoate (1.0 eq.) in anhydrous toluene, add triphenylphosphine (1.5 eq.) and iodine (1.5 eq.).

  • Add triethylamine (3.0 eq.) and reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired oxazole.

Platform for Passerini and Ugi-type Reactions

While the title compound is a product of a formal esterification, its structural motif is that of a Passerini product.[6][7][8] This highlights its potential in combinatorial chemistry. By varying the carboxylic acid and amine components in its synthesis, a library of α-acyloxy amides can be generated for biological screening. These compounds themselves have shown a range of biological activities, including anti-cancer and anti-infective properties.[9][10]

Substrate for Further Functionalization
  • Aminolysis: The ester can be selectively cleaved by reacting with another amine to generate a new amide, providing a route to di-amido structures.[11]

  • Reductive Cleavage: The ester can be reductively cleaved to reveal a primary alcohol, offering a two-step method for the synthesis of N-propyl-2-hydroxyacetamide derivatives with a protected intermediate.[12]

  • Intramolecular Cyclizations: If the N-propyl group is replaced with a suitably functionalized alkyl chain (e.g., an N-allyl or N-propargyl group), intramolecular cyclization reactions can be explored to generate various heterocyclic systems.[13][14]

Safety and Handling

4-Methylbenzoyl Chloride: This reagent is corrosive and a lachrymator. It reacts with water and moisture, releasing HCl gas.[6][10][15] It can cause severe skin burns and eye damage.[6][10][15] Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

2-Chloro-N-propylacetamide: This compound is harmful if swallowed.[9] It is advisable to avoid contact with skin, eyes, and clothing and to work in a well-ventilated area.[9]

DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate is a strategically designed synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. The straightforward and versatile synthetic routes, coupled with the diverse reactivity of the α-acyloxy amide scaffold, make it an attractive building block for the creation of novel heterocycles and compound libraries. The protocols and applications detailed in this note are intended to provide a solid foundation for researchers to explore the full synthetic utility of this promising intermediate.

References

  • PubChem. 4-Methylbenzoyl Chloride. National Center for Biotechnology Information. Available from: [Link]

  • A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. J. Org. Chem.2024.
  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Front. Chem.2021.
  • Wikipedia. Aminolysis. Available from: [Link]

  • Wikipedia. Passerini reaction. Available from: [Link]

  • Two modes of intramolecular cyclization of N-allyl amides.
  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • Walsh Medical Media.
  • ACS Publications. Synthetic Studies in the Intramolecular Carbocyclization of N-Acyloxyiminium Ions. Stereoelectronic and Steric Implications of Nucleophilic Alkene, Alkyne, and Allene Tethers. The Journal of Organic Chemistry. 2005.
  • University of Miami. Generation and cyclization of nitrilium ions from amides and synthesis of chiral amines.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. 2020.
  • MDPI. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. 2021.
  • Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Wikipedia. Steglich esterification. Available from: [Link]

Sources

Method

Application Note: Storage Stability and Handling of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate in DMSO

Executive Summary 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate (CAS 847175-61-5) represents a class of glycolamide ester prodrugs often designed as "soft drugs" or "ante-drugs." These compounds are engineered to undergo p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate (CAS 847175-61-5) represents a class of glycolamide ester prodrugs often designed as "soft drugs" or "ante-drugs." These compounds are engineered to undergo predictable hydrolytic cleavage in vivo. However, this intentional instability poses significant challenges for in vitro storage, particularly in Dimethyl Sulfoxide (DMSO).

While DMSO is the universal solvent for compound libraries, its hygroscopic nature and polar aprotic character can accelerate ester hydrolysis, leading to false negatives in biological assays due to compound degradation. This guide provides a scientifically rigorous protocol for the preparation, storage, and quality control of this compound, ensuring data integrity in drug discovery workflows.

Chemical Basis of Instability

To preserve this compound, one must understand the mechanism of its degradation. The molecule consists of a 4-methylbenzoic acid moiety linked via an ester bond to an N-propylglycinamide backbone.

The Hydrolytic Vulnerability

The ester linkage in glycolamide esters is electronically activated. The adjacent amide carbonyl group exerts an electron-withdrawing inductive effect (-I), making the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water than a standard alkyl ester.

The Role of DMSO

DMSO contributes to instability through two primary mechanisms:

  • Hygroscopicity: DMSO aggressively absorbs atmospheric moisture. A "dry" bottle left uncapped for minutes can absorb enough water (0.1% - 1%) to degrade micromolar concentrations of the ester.

  • Nucleophilic Enhancement: As a polar aprotic solvent, DMSO solvates cations (

    
    , 
    
    
    
    ) effectively but leaves anions (like
    
    
    or water acting as a nucleophile) relatively "naked" and more reactive. This lowers the activation energy for hydrolysis.
Degradation Pathway

The compound degrades into two non-toxic but pharmacologically distinct species:

  • 4-Methylbenzoic acid (Inactive breakdown product)

  • N-propyl-2-hydroxyacetamide (The promoiety alcohol)

Hydrolysis Figure 1: Hydrolytic degradation pathway of the glycolamide ester in wet DMSO. Compound Parent Compound (2-Oxo-2-(propylamino)ethyl 4-methylbenzoate) TS Tetrahedral Intermediate Compound->TS + H2O (DMSO solvated) Water H2O (Trace in DMSO) Water->TS Acid 4-Methylbenzoic Acid TS->Acid Cleavage Alcohol N-propyl-2- hydroxyacetamide TS->Alcohol

Protocol: Preparation and Storage

This protocol is designed to minimize water exposure and prevent "silent degradation" where the compound disappears before it is even tested.

Materials Required[1][2][3][4]
  • Compound: 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard grade DMSO.

  • Desiccant: Activated 3Å or 4Å Molecular Sieves (beads).

  • Vessels: Amber glass vials with PTFE-lined caps (to prevent photolysis and leaching).

  • Inert Gas: Argon or Nitrogen stream.

Step-by-Step Solubilization Workflow

Step 1: Environment Preparation

  • Allow the compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Work in a low-humidity environment or a nitrogen-purged glove box if available.

Step 2: Solvent Handling (The "Dry DMSO" Rule)

  • Use a fresh bottle of Anhydrous DMSO.

  • Expert Tip: Add 5-10 beads of activated molecular sieves to the DMSO stock bottle 24 hours prior to use. This acts as a "scavenger" for any residual moisture.

Step 3: Dissolution

  • Weigh the solid compound.

  • Calculate the volume of DMSO required for a high-concentration stock (typically 10 mM or 50 mM ). Higher concentrations are chemically more stable than dilute solutions because the molar ratio of Water:Compound is lower.

  • Add DMSO and vortex rapidly. Ensure complete dissolution; sonicate for <30 seconds if necessary, but avoid heating.

Step 4: Aliquoting (Critical)

  • Do not store the bulk stock. Repeated freeze-thaw cycles introduce moisture via condensation.

  • Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in small amber vials or PCR tubes.

Step 5: Storage

  • Short-term (<1 month): -20°C.

  • Long-term (>1 month): -80°C.

  • Protection: Store vials inside a secondary container (ziplock bag or box) containing a sachet of silica gel desiccant.

Workflow Figure 2: Optimal workflow for handling labile glycolamide esters. Start Solid Compound (Store at -20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Dissolve Dissolve in ANHYDROUS DMSO Equilibrate->Dissolve Aliquot Aliquot immediately (Single-use volumes) Dissolve->Aliquot Sieues Add 3Å Molecular Sieves to DMSO Sieues->Dissolve Pre-treatment Freeze Flash Freeze (-80°C preferred) Aliquot->Freeze QC QC Check (LC-MS) Freeze->QC Every 3 months

Analytical Quality Control (QC)

Trusting the label on the tube is a risk in stability-sensitive assays. Implement this QC check.

Monitoring Method: LC-MS/HPLC

Because the breakdown product (4-methylbenzoic acid) is UV-active, standard HPLC-UV is sufficient.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Acceptance Criteria
  • Parent Peak: >95% purity.

  • Degradant Peak (Acid): <2%.

  • Retention Time Shift: The acid (more polar) will elute earlier than the parent ester.

    • Example: If Parent elutes at 7.5 min, 4-Methylbenzoic acid typically elutes at ~4.5-5.0 min.

Troubleshooting Data
ObservationDiagnosisAction
New peak at earlier RT Hydrolysis occurred.Discard stock. Check DMSO water content.[1][2][3]
Precipitate in tube Low solubility or moisture ingress.Redissolve in fresh DMSO; verify concentration.
Loss of potency in bioassay Silent hydrolysis.Run LC-MS immediately to confirm integrity.

References

  • Nielsen, N. M., & Bundgaard, H. (1989). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: Synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences. Link

  • Cheng, X., et al. (2003).[2] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[1] Link

  • Larsen, S. W., et al. (2004). Stability of glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma.[4][5] European Journal of Pharmaceutical Sciences. Link

  • Gaylord Chemical. (2023). DMSO Chemical Compatibility and Stability Bulletin.Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate NMR Spectra

Welcome to the technical support center for the analysis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter impurities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter impurities during the synthesis and characterization of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve common issues observed in NMR spectra.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and purity of a molecule. However, the presence of unexpected signals can complicate spectral interpretation.[1] This guide will address the common impurities and artifacts encountered in the ¹H NMR spectrum of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate and provide systematic approaches to their identification and elimination.

Frequently Asked Questions (FAQs)

Q1: I see unexpected peaks in the aliphatic region (0-2 ppm) of my ¹H NMR spectrum. What could they be?

A1: Unidentified signals in the upfield region of the spectrum often originate from common laboratory contaminants.

  • Silicone Grease: A sharp singlet appearing around 0 ppm is often indicative of silicone grease contamination from glassware joints.[2][3]

  • Hydrocarbon Grease: Broad signals around 0.86 ppm (CH₃) and 1.26 ppm (CH₂) can be attributed to hydrocarbon-based greases.[2]

  • Hexanes/Pentane: If these solvents were used during purification, residual amounts can appear as multiplets around 0.9 and 1.3 ppm.

  • Starting Materials: Unreacted n-propylamine will show a triplet for the methyl group around 0.9 ppm.

Troubleshooting Steps:

  • Review Glassware Preparation: Ensure all glassware is thoroughly cleaned and, if necessary, use greaseless joints to avoid contamination.[2]

  • Check Solvent Purity: Run a blank spectrum of your deuterated solvent to check for impurities.

  • Optimize Purification: If starting materials are present, improve the efficiency of your purification method (e.g., column chromatography, recrystallization).

Q2: There's a broad singlet around 1.5 ppm that I can't assign. What is its origin?

A2: A broad singlet around 1.56 ppm in CDCl₃ is typically due to residual water.[2] The chemical shift of water is highly dependent on the solvent, concentration, and temperature.[2]

Troubleshooting Steps:

  • Drying of Sample: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.[4]

  • Use of Dry Solvents: Use freshly opened or properly stored deuterated solvents to minimize water content.[2]

  • D₂O Shake: To confirm the presence of an exchangeable proton like water (or an N-H proton), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The water peak will disappear or significantly decrease in intensity.[4]

Q3: I am observing signals in the aromatic region (7-8.5 ppm) that do not correspond to my product. What are they?

A3: Extraneous aromatic signals can arise from several sources:

  • Unreacted Starting Material: The presence of 4-methylbenzoic acid would show aromatic signals that differ from the ester product.

  • Side Products: Incomplete reaction or side reactions during the amide coupling can lead to various byproducts.

  • Solvent Impurities: Residual aromatic solvents like toluene (signals around 2.3 and 7.2 ppm) or benzene (singlet at 7.36 ppm in CDCl₃) can be present.[5]

  • Plasticizers: Phthalates, which can leach from plastic labware, often show multiplets in the 7.5-7.7 ppm region.[2]

Troubleshooting Steps:

  • Compare with Starting Material Spectra: Obtain NMR spectra of your starting materials to aid in the identification of unreacted components.

  • Analyze Reaction Conditions: Review your reaction setup to identify potential sources of contamination (e.g., plastic tubing).

  • Purification: Re-purify your compound using an appropriate technique.

Q4: The integration of my peaks is incorrect. Why is this happening?

A4: Incorrect integration values are a strong indicator of the presence of impurities that have overlapping signals with your product peaks.

Troubleshooting Steps:

  • Identify the Impurity: Use the information in this guide and other resources to identify the overlapping impurity.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm the structure of your main product and the impurities.

  • Re-purification: Once the impurity is identified, select a purification method that will effectively separate it from your desired compound.

Data Presentation: Expected and Common Impurity ¹H NMR Shifts

The following tables summarize the expected ¹H NMR chemical shifts for 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate and common impurities in CDCl₃.

Table 1: Expected ¹H NMR Chemical Shifts for 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ar-CH₃~2.4Singlet3H
N-CH₂-CH₂-CH₃ ~0.9Triplet3H
N-CH₂-CH₂ -CH₃~1.6Sextet2H
N-CH₂ -CH₂-CH₃~3.3Quartet2H
O-CH₂ -C=O~4.9Singlet2H
Ar-H~7.2 and ~8.0Doublets4H
N-HVariableBroad Singlet1H

Note: The N-H proton chemical shift can be highly variable and the peak is often broad.

Table 2: ¹H NMR Chemical Shifts of Common Laboratory Impurities in CDCl₃ [5][6]

ImpurityChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl ether1.21 (t), 3.48 (q)Triplet, Quartet
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88 (t), 1.26 (m)Triplet, Multiplet
Toluene2.36 (s), 7.17-7.28 (m)Singlet, Multiplet
Water1.56Broad Singlet
Silicone Grease~0.07Singlet
Hydrocarbon Grease~0.86 (t), ~1.26 (s)Triplet, Singlet

Experimental Protocols & Visualizations

General Troubleshooting Workflow for NMR Impurities

The following flowchart outlines a systematic approach to identifying and resolving impurities in your NMR spectrum.

Troubleshooting_NMR_Impurities start Start: Unexpected Peak in NMR Spectrum check_solvent Step 1: Identify Solvent & Common Impurities Check reference tables for known shifts of residual solvents (EtOAc, Hexanes, DCM), water, and grease. start->check_solvent is_known_impurity Is the peak a known common impurity? check_solvent->is_known_impurity check_reagents Step 2: Analyze Reagents & Starting Materials Compare spectrum to NMR of starting materials (4-methylbenzoic acid, n-propylamine) and reagents. is_known_impurity->check_reagents No purify_sample Step 5: Purify Sample Use appropriate technique (column chromatography, recrystallization, distillation) to remove impurity. is_known_impurity->purify_sample Yes is_reagent Is the peak from a starting material or reagent? check_reagents->is_reagent check_side_reactions Step 3: Consider Side Reactions Hypothesize potential byproducts from the reaction mechanism. is_reagent->check_side_reactions No is_reagent->purify_sample Yes is_side_product Is the peak a likely side product? check_side_reactions->is_side_product advanced_nmr Step 4: Advanced NMR Analysis Perform 2D NMR (COSY, HSQC) to establish connectivity and confirm structure. is_side_product->advanced_nmr Yes is_side_product->advanced_nmr Unsure advanced_nmr->purify_sample reacquire_nmr Step 6: Re-acquire NMR Spectrum purify_sample->reacquire_nmr end_success End: Clean Spectrum Obtained reacquire_nmr->end_success end_fail End: Impurity Persists - Re-evaluate Hypothesis reacquire_nmr->end_fail

Caption: A flowchart for troubleshooting NMR impurities.

Synthesis and Potential Side Reactions

The synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate typically involves the reaction of an activated 4-methylbenzoic acid derivative with 2-amino-N-propylethanamine, or a two-step process involving the synthesis of an intermediate like 2-chloro-N-propylacetamide followed by reaction with 4-methylbenzoic acid. The diagram below illustrates a common synthetic route and highlights potential side reactions.

Synthesis_and_Side_Reactions cluster_reactants Starting Materials cluster_side_products Potential Impurities 4_methylbenzoic_acid 4-Methylbenzoic Acid unreacted_acid Unreacted 4-Methylbenzoic Acid 4_methylbenzoic_acid->unreacted_acid Incomplete Reaction propylamine n-Propylamine unreacted_amine Unreacted n-Propylamine propylamine->unreacted_amine Incomplete Reaction chloroacetyl_chloride Chloroacetyl Chloride product 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate diamide Diamide byproduct intermediate intermediate intermediate->product + 4-Methylbenzoic Acid (with base)

Caption: Synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate and potential side reactions.

Protocol: Purification by Column Chromatography

If impurities are persistent, column chromatography is an effective method for purification.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.[4]

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • NMR Solvent Impurities: The Ultimate Guide for Researchers. Jaconir. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]

  • Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit. [Link]

  • Tips & Tricks: Characterization. University of Rochester Department of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Methylbenzoate Amide Derivatives

Status: Operational | Tier: L3 Engineering Support Subject: Thermal Optimization & Troubleshooting for 4-Methylbenzamide Synthesis Audience: Medicinal Chemists, Process Chemists Introduction: The Thermal Paradox of 4-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support Subject: Thermal Optimization & Troubleshooting for 4-Methylbenzamide Synthesis Audience: Medicinal Chemists, Process Chemists

Introduction: The Thermal Paradox of 4-Methylbenzoates

Synthesizing amide derivatives from 4-methylbenzoic acid (p-toluic acid) presents a specific kinetic challenge. The 4-methyl group exerts a positive inductive effect (+I) , donating electron density into the benzene ring. This increases the electron density at the carbonyl carbon, making it less electrophilic compared to unsubstituted benzoic acid or electron-deficient analogs (e.g., 4-nitrobenzoic acid).

Consequently, nucleophilic attack by the amine is electronically disfavored. While your instinct might be to increase temperature to overcome this activation energy barrier, doing so with the wrong coupling reagents (e.g., HATU, EDC) often leads to reagent degradation rather than product formation.

This guide provides the thermal control strategies required to balance these competing factors.

Module 1: Thermodynamics & Kinetics (The "Why")

To optimize yield, you must select a temperature profile that matches your activation method.

The Electronic Landscape
  • Substrate: 4-Methylbenzoic acid.

  • Electronic Effect: The para-methyl group stabilizes the ground state of the carboxylic acid/ester but destabilizes the tetrahedral intermediate formed during nucleophilic attack (by reducing the positive character of the carbonyl carbon).

  • Thermal Implication: These reactions often require 20–30% longer reaction times or slightly elevated temperatures (40°C) compared to benzoyl chloride, unless a highly reactive intermediate (acid chloride) is generated first.

Reagent Thermal Limits (Critical Failures)

Using the wrong temperature for your coupling agent is the #1 cause of failure.

ReagentMax Safe TempFailure Mode at High Temp
HATU / HBTU < 40°CExplosive degradation; rapid hydrolysis of the active ester.
EDC / HOBt < 30°CRearrangement to inactive N-acylurea (irreversible).
T3P (PPA) 80–100°CStable. Ideal for sterically hindered amines requiring heat.
Acid Chloride Reflux (Formation) 0°C (Addition)Formation requires heat; Addition must be cold to prevent HCl runaway.

Module 2: Troubleshooting Guide

Use this section to diagnose specific experimental failures.

Scenario A: "I see starting material remaining after 24h at Room Temp."
  • Diagnosis: The +I effect of the 4-methyl group has slowed the kinetics, and the amine is likely sterically hindered or electron-deficient.

  • Immediate Fix: Do NOT simply heat the HATU reaction to 60°C.

    • Switch solvent to DMF (higher dielectric constant stabilizes the polar transition state).

    • If using HATU, add HOAt (if available) to speed up trans-esterification.

    • Protocol Shift: Switch to the Acid Chloride Method (Method 1 below) or T3P (Method 3), which allow for thermal driving.

Scenario B: "Low yield, but many unknown impurities by LCMS."
  • Diagnosis: Thermal degradation of the coupling agent. You likely heated an EDC or HATU reaction to "push" it.

  • Mechanism: At >40°C, the O-acylisourea intermediate (formed by EDC) rearranges to an N-acylurea, which is unreactive and difficult to remove.

  • Solution: Repeat the experiment at 0°C

    
     RT  strictly. If reactivity is low, increase concentration (0.5 M), not temperature.
    
Scenario C: "Violent exotherm/fuming upon addition of amine."
  • Diagnosis: Uncontrolled Acid Chloride addition.

  • Cause: 4-methylbenzoyl chloride is highly reactive. Adding it to amine at Room Temp causes a localized thermal spike, leading to dimerization or hydrolysis if the solvent isn't dry.

  • Solution: Cool the amine solution to -10°C or 0°C before adding the acid chloride.

Module 3: Validated Optimization Protocols

Method 1: The Acid Chloride Route (Robust & Scalable)

Best for: Scale-up, unreactive amines, and overcoming the 4-methyl deactivation.

  • Activation (High Heat):

    • Suspend 4-methylbenzoic acid (1.0 equiv) in dry Toluene or DCM.

    • Add Thionyl Chloride (SOCl

      
      , 1.5 equiv) and a catalytic drop of DMF.
      
    • Temp: Reflux (80°C for Toluene) for 2–3 hours. The 4-methyl group requires this push to fully convert to the acid chloride.

    • Checkpoint: Monitor by TLC (quench aliquot in MeOH -> look for methyl ester).

    • Evaporation: Remove solvent/SOCl

      
       completely (azeotrope with toluene).
      
  • Coupling (Low Temp):

    • Dissolve the crude 4-methylbenzoyl chloride in dry DCM.

    • Cool to 0°C.

    • Add Amine (1.1 equiv) and Et

      
      N (2.0 equiv) dropwise.
      
    • Warm: Allow to warm to RT naturally over 4 hours.

Method 2: HATU Direct Coupling (Mild Conditions)

Best for: High-throughput screening, acid-sensitive substrates.

  • Pre-activation (0°C):

    • Dissolve 4-methylbenzoic acid (1.0 equiv) in dry DMF (0.2 M).

    • Add HATU (1.1 equiv) and DIPEA (2.5 equiv).

    • Stir at 0°C for 15 mins . (Critical: Allow the active ester to form cold).

  • Coupling (RT):

    • Add Amine (1.1 equiv).[1]

    • Stir at Room Temperature (20–25°C) for 12–18 hours.

    • Warning:Do not heat. If incomplete, switch to Method 3.

Method 3: T3P (Propylphosphonic Anhydride) (Thermal Force)

Best for: Sterically hindered amines where heat is mandatory.

  • Setup:

    • Combine 4-methylbenzoic acid (1.0 equiv), Amine (1.2 equiv), and DIPEA (4.0 equiv) in EtOAc or 2-MeTHF.

  • Addition:

    • Add T3P (50% w/w in EtOAc, 1.5 equiv).

  • Thermal Cycle:

    • Heat to 60–80°C (Reflux if EtOAc).

    • T3P is thermally stable and will not degrade, allowing you to overcome the electronic deactivation of the 4-methyl group.

Module 4: Decision Logic & Visualization

Protocol Selection Matrix

Use this logic flow to select the correct temperature profile based on your amine's properties.

AmideOptimization Start Start: 4-Methylbenzoic Acid + Amine AmineCheck Is the Amine Sterically Hindered? Start->AmineCheck ScaleCheck Scale > 5 grams? AmineCheck->ScaleCheck Yes (Secondary/Bulky) MethodHATU Method B: HATU (Strictly 0°C -> RT) AmineCheck->MethodHATU No (Primary/Unhindered) MethodCl Method A: Acid Chloride (Reflux Activation -> 0°C Coupling) ScaleCheck->MethodCl Yes (Cost/Scale focus) MethodT3P Method C: T3P Coupling (Heat to 60-80°C) ScaleCheck->MethodT3P No (Speed focus)

Caption: Decision matrix for selecting the optimal thermal processing route based on amine sterics and reaction scale.

Reaction Coordinate & Temperature Risks

This diagram illustrates why the 4-methyl group requires specific thermal handling compared to standard benzoates.

ReactionEnergy Reactants Reactants (4-Me-Benzoate + Amine) TS_High Transition State (Destabilized by +I Methyl Effect) Reactants->TS_High Requires Activation Energy SideReaction Side Reaction: Reagent Hydrolysis (Occurs if T > 40°C with HATU) Reactants->SideReaction Thermal Overload Product Product (Amide) TS_High->Product

Caption: Energy landscape showing the destabilized transition state caused by the 4-methyl group and the risk of reagent divergence at high temperatures.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the HATU coupling of 4-methylbenzoic acid? A: No. While microwaves accelerate kinetics, HATU degrades rapidly under these conditions. If you must use a microwave, switch the coupling agent to T3P or use the Acid Chloride method (generated ex-situ).

Q: Why does my reaction turn black when I heat the acid chloride formation? A: This is "charring" caused by excessive heating or impurities in the thionyl chloride. 4-methylbenzoic acid is stable, but trace metals can catalyze decomposition. Limit the reflux to 80°C and ensure your SOCl


 is distilled or fresh.

Q: I am using a chiral amine. Will the Acid Chloride method cause racemization? A: It is a risk. Acid chlorides are prone to racemization via ketene intermediates if base is added too quickly or at high temperatures.

  • Optimization: Use Method B (HATU) at 0°C. If you must use the acid chloride, use Sym-collidine as the base instead of Triethylamine and keep the temperature strictly at -10°C during addition.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][3][4][5] Organic Process Research & Development, 20(2), 140-177.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][5][6] Tetrahedron, 61(46), 10827-10852.

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent. Organic Process Research & Development, 15(6).

Sources

Troubleshooting

separation of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate from starting materials

Technical Support Center: Purification of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Ticket ID: #PUR-882-GLY Subject: Separation of Target Amido-Ester from Starting Materials Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

Ticket ID: #PUR-882-GLY Subject: Separation of Target Amido-Ester from Starting Materials Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

You are isolating 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate , a "soft drug" scaffold comprising a lipophilic p-toluic acid tail linked to a propylamide via a labile glycolic ester.

The Challenge: This molecule contains two competing functionalities:

  • The Ester Linkage: Susceptible to hydrolysis in strong base (pH > 10).

  • The Amide Moiety: Provides hydrogen bonding, often leading to "oiling out" rather than crystallization if impurities disrupt the lattice.

The Contaminants:

  • Starting Material A: 4-Methylbenzoic acid (p-Toluic acid) – Acidic (pKa ~4.4).

  • Starting Material B: 2-Chloro-N-propylacetamide (or similar halo-amide precursor) – Neutral/Electrophilic.

  • Byproducts: Salts (KCl/NaCl) and potential hydrolysis products.

Module 1: Diagnostic Triage

Q: My crude product is a sticky, yellow oil that won't solidify. What is happening?

A: This is the most common issue with amido-esters. It is rarely a degradation issue and usually a solvation issue .

  • Residual Solvent: Even 2% residual DMF or Toluene can prevent the crystal lattice from snapping shut.

  • Halo-amide Impurity: The starting alkylating agent (e.g., 2-chloro-N-propylacetamide) acts as a plasticizer.

Immediate Action:

  • Do NOT heat the oil to "dry it out" (risk of thermal decomposition).

  • DO perform the Trituration Protocol : Dissolve the oil in a minimum amount of Diethyl Ether, then slowly add Hexanes until cloudy. Scratch the flask walls with a glass rod to induce nucleation.

Module 2: The Primary Workup (Liquid-Liquid Extraction)

Q: How do I remove the unreacted p-toluic acid without hydrolyzing my ester?

A: You must exploit the pKa difference between the acid (4.4) and the neutral ester, but you must avoid strong bases like Sodium Hydroxide (NaOH).

The Protocol:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it often creates emulsions with amides.

  • The Acid Wash (Optional): If you used an amine base (TEA/DIPEA), wash with 0.5 M HCl or 5% Citric Acid to remove protonated amines. Limit contact time to <5 mins.

  • The Base Wash (Critical): Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1] NaHCO₃ (pH ~8.5) is basic enough to deprotonate p-toluic acid (forming the water-soluble sodium p-toluate) but too weak to rapidly hydrolyze the glycolic ester linkage [1].

  • The Brine Polish: Wash 1x with Saturated Brine to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive (Lewis acidic character).

Visualization: The Extraction Workflow

ExtractionFlow Start Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash1 Wash: 5% Citric Acid Dissolve->Wash1 Sep1 Separation 1 Wash1->Sep1 Aq1 Aqueous Layer: Protonated Amines (Discard) Sep1->Aq1 Org1 Organic Layer: Product + p-Toluic Acid Sep1->Org1 Wash2 Wash: Sat. NaHCO3 (x2) Org1->Wash2 Sep2 Separation 2 Wash2->Sep2 Aq2 Aqueous Layer: Sodium p-Toluate (Discard) Sep2->Aq2 Org2 Organic Layer: Neutral Product Sep2->Org2 Dry Dry (Na2SO4) & Evaporate Org2->Dry Final Crude Solid/Oil Dry->Final

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow targeting pKa-based separation of starting materials.

Module 3: Advanced Purification (Recrystallization)

Q: The extraction removed the acid, but I still have the chloro-amide impurity (Starting Material B). How do I separate it?

A: Since both the product and the chloro-amide are neutral, extraction won't work. You need Recrystallization .[2][3] The target molecule (an amide) has a strong tendency to form hydrogen-bonded lattices, whereas the chloro-amide is often more soluble in non-polar solvents.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationNotes
EtOAc / Hexanes 1:3 to 1:5Primary Choice Dissolve in hot EtOAc; add Hexanes until turbid. Cool slowly.
Ethanol / Water 9:1Alternative Good for removing inorganic salts. Risk of hydrolysis if heated too long.
Toluene PureSpecific Excellent for aromatic stacking. Use if EtOAc fails.

Step-by-Step Protocol:

  • Dissolve the crude solid in the minimum amount of boiling EtOAc.

  • Remove from heat. Add Hexanes dropwise until a faint cloudiness persists.

  • Add one drop of EtOAc to clear the solution.

  • Allow to cool to Room Temp (25°C) undisturbed for 2 hours.

  • Move to 4°C (fridge) for 4 hours.

  • Filter and wash with cold Hexanes.

Scientific Rationale: This method exploits the "solubility differential." The chloro-amide impurity is smaller and less polar than the target ester-amide, making it more likely to stay in the Hexane-rich mother liquor [2].

Module 4: Analytical Validation

Q: How do I confirm the separation is complete?

A: Use Thin Layer Chromatography (TLC) before committing to NMR.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 40% Ethyl Acetate / 60% Hexanes.

  • Visualization: UV (254 nm) is mandatory (Aromatic ring). KMnO₄ stain is optional (oxidizes the alkyl chain).

Expected Rf Values (Approximate):

  • Top Spot (Rf ~0.7): 2-Chloro-N-propylacetamide (Impurity).

  • Middle Spot (Rf ~0.4): Target Product .

  • Bottom Spot (Rf ~0.1): p-Toluic Acid (if extraction failed).

Visualization: Purification Decision Tree

PurificationLogic Input Crude Mixture CheckState Physical State? Input->CheckState Solid Solid CheckState->Solid Yes Oil Oily/Sticky CheckState->Oil No Recryst Recrystallization (EtOAc/Hexane) Solid->Recryst Triturate Trituration (Ether/Hexane) Oil->Triturate Triturate->Solid Crystalizes Column Flash Chromatography (SiO2) Triturate->Column Fails Success Pure Product Recryst->Success

Caption: Logical decision tree for selecting the appropriate purification technique based on physical state.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for pKa-based extraction and ester stability).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for solvent selection in recrystallization of amides).

  • BenchChem Technical Support. (2025). Recrystallization Solvents for Benzamide Derivatives. (Specific guidance on solvent systems for N-substituted benzamides).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate and Procaine Derivatives for Local Anesthetic Applications

A Special Report for Researchers and Drug Development Professionals The quest for ideal local anesthetics—characterized by rapid onset, prolonged duration of action, and minimal systemic toxicity—is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

A Special Report for Researchers and Drug Development Professionals

The quest for ideal local anesthetics—characterized by rapid onset, prolonged duration of action, and minimal systemic toxicity—is a cornerstone of modern pharmacology. This guide provides an in-depth, objective comparison between the novel compound 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate and established procaine derivatives. By synthesizing available data and outlining rigorous experimental protocols, this document serves as a critical resource for scientists engaged in the development of next-generation local anesthetics.

Introduction: The Enduring Quest for Superior Local Anesthesia

Local anesthetics are indispensable in clinical practice, enabling a wide range of procedures by reversibly blocking nerve impulse transmission. The archetypal local anesthetic, procaine, an amino ester, paved the way for a vast array of synthetic derivatives.[1][2] However, its relatively short duration of action and potential for allergic reactions, due to its metabolism to para-aminobenzoic acid (PABA), have driven the search for improved alternatives.[2][3]

The chemical structure of a local anesthetic is intrinsically linked to its function, typically comprising a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[1][3][4] This three-part structure dictates the agent's potency, onset, and duration of action.[4][5] Alterations to any of these components can significantly impact the anesthetic's clinical profile.

This guide focuses on a comparative analysis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate, a compound of interest, against the well-established class of procaine derivatives. While specific experimental data on 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate is not extensively available in the public domain, we can infer its potential properties based on its structural similarity to other benzoate derivatives and local anesthetics. This comparison will be grounded in the established principles of local anesthetic pharmacology and will detail the necessary experimental frameworks for a comprehensive evaluation.

Structural and Mechanistic Overview

Local anesthetics exert their effects by blocking voltage-gated sodium channels within the nerve cell membrane.[1][5] This blockade prevents the influx of sodium ions that is essential for the depolarization and propagation of action potentials, thereby halting the transmission of pain signals.[1] The effectiveness of this blockade is influenced by the physicochemical properties of the anesthetic molecule.

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate: This compound features a 4-methylbenzoate aromatic group, which is expected to contribute to its lipophilicity. The propylamino group provides the hydrophilic character necessary for solubility in the extracellular fluid. The central ester linkage suggests it would be metabolized by plasma esterases, similar to procaine.

Procaine and its Derivatives: Procaine, or 2-(diethylamino)ethyl 4-aminobenzoate, is the foundational compound of the amino ester class of local anesthetics.[6] Its derivatives have been synthesized by modifying the aromatic ring, the amino group, or the intermediate chain to enhance potency and duration of action.[1] For instance, the addition of a butyl group to the aromatic ring of procaine results in tetracaine, a more potent and longer-acting anesthetic.[5]

Comparative Performance Metrics: A Framework for Evaluation

A thorough comparison of these compounds necessitates the evaluation of several key performance indicators. The following table outlines these metrics and provides a general comparison based on the known properties of procaine and the anticipated properties of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate.

Performance Metric 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate (Anticipated) Procaine Derivatives (e.g., Procaine, Tetracaine) Supporting Rationale & Key Considerations
Potency Moderate to HighLow (Procaine) to High (Tetracaine)Potency is largely determined by lipid solubility. The 4-methylbenzoate group in the novel compound may confer higher lipophilicity than the 4-aminobenzoate of procaine.[3][5]
Onset of Action ModerateRapid (Procaine)Onset is influenced by the pKa of the compound. A lower pKa facilitates more rapid penetration of the nerve membrane.[5]
Duration of Action Moderate to LongShort (Procaine) to Long (Tetracaine)Duration is related to protein binding and the rate of metabolism. Ester-linked anesthetics are generally shorter-acting due to rapid hydrolysis by plasma esterases.[2][4]
Systemic Toxicity Potentially LowerGenerally low, but dose-dependentToxicity is a concern with all local anesthetics and can manifest as central nervous system and cardiovascular effects.[1][6]
Allergenic Potential PossibleKnown, due to PABA metaboliteAs an ester, 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate would likely be metabolized to a benzoic acid derivative, which may have a different allergenic profile than PABA.[2][3]

Experimental Protocols for Comprehensive Evaluation

To empirically validate the performance of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate against procaine derivatives, a series of well-defined experiments are essential. The following protocols provide a framework for such an evaluation.

In Vitro Assessment: Sodium Channel Blockade

The primary mechanism of action of local anesthetics can be quantified using in vitro electrophysiological techniques.

Objective: To determine the potency and kinetics of sodium channel blockade by the test compounds.

Methodology: Whole-Cell Patch-Clamp Electrophysiology [7]

  • Cell Preparation: Utilize a cell line (e.g., HEK-293) stably expressing the desired voltage-gated sodium channel subtype (e.g., NaV1.5, NaV1.7).[8][9] Culture the cells on glass coverslips 24-48 hours prior to the experiment.[7]

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill them with an appropriate intracellular solution.[7]

  • Seal Formation and Whole-Cell Configuration: Achieve a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane, followed by rupturing the membrane to attain the whole-cell configuration.[7]

  • Data Acquisition: Apply a voltage-clamp protocol to elicit sodium currents. Record baseline currents in the absence of any compound.[7]

  • Compound Application: Perfuse the cells with external solutions containing increasing concentrations of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate and the chosen procaine derivative.

  • Data Analysis: Measure the reduction in the peak sodium current at each concentration to determine the IC50 value (the concentration at which 50% of the current is inhibited). Analyze the voltage- and use-dependence of the block.

DOT Diagram: Experimental Workflow for In Vitro Sodium Channel Blockade

G cluster_prep Cell Preparation cluster_electro Patch-Clamp Electrophysiology cluster_data Data Acquisition & Analysis cell_culture Culture HEK-293 cells expressing NaV channels plating Plate cells on glass coverslips cell_culture->plating pipette_prep Prepare micropipettes plating->pipette_prep seal Form Giga-ohm seal pipette_prep->seal whole_cell Establish whole-cell configuration seal->whole_cell baseline Record baseline sodium currents whole_cell->baseline compound_app Apply test compounds baseline->compound_app record_block Record inhibited currents compound_app->record_block analysis Calculate IC50 and analyze kinetics record_block->analysis

Caption: Workflow for evaluating sodium channel blockade using whole-cell patch-clamp.

In Vivo Assessment: Local Anesthetic Efficacy

The analgesic efficacy of the compounds must be evaluated in a living organism to understand their clinical potential.

Objective: To assess the onset, duration, and potency of the local anesthetic effect.

Methodology: Rodent Tail-Flick Test [10][11][12][13]

  • Animal Model: Use adult male mice (e.g., ICR strain) weighing 23 ± 3 grams.[13] Acclimatize the animals to the testing environment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and measuring the time to tail withdrawal.[10][11] A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[10]

  • Drug Administration: Administer a subcutaneous injection of the test compounds (2-Oxo-2-(propylamino)ethyl 4-methylbenzoate and the procaine derivative) at various concentrations near the base of the tail. A control group should receive a saline injection.

  • Post-Administration Measurements: Measure the tail-flick latency at predetermined intervals (e.g., 15, 30, 45, and 60 minutes) after drug administration.[10]

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and control groups indicates an analgesic effect.[10] The onset of action is the time to the first significant increase in latency, and the duration of action is the time until the latency returns to baseline.

DOT Diagram: Mechanism of Local Anesthetic Action

G cluster_membrane Nerve Cell Membrane cluster_process Mechanism of Action Na_channel Voltage-Gated Sodium Channel Extracellular Intracellular LA_int Local Anesthetic (Intracellular) Na_channel:p2->LA_int Binds to Channel LA_ext Local Anesthetic (Extracellular) LA_ext->Na_channel:p1 Penetrates Membrane Na_influx Sodium Ion Influx LA_int->Na_influx Blocks No_AP Action Potential Blocked Na_influx->No_AP Prevents

Caption: Local anesthetics block sodium channels, preventing nerve impulse propagation.

Conclusion: A Path Forward for Novel Anesthetic Development

While procaine and its derivatives have been mainstays in local anesthesia, the pursuit of agents with superior clinical profiles is ongoing. 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate, based on its chemical structure, presents a promising avenue for investigation. A direct, head-to-head comparison with established procaine derivatives, utilizing the rigorous experimental protocols outlined in this guide, is the necessary next step to fully elucidate its potential as a novel local anesthetic. The data generated from such studies will be invaluable to researchers and drug development professionals in making informed decisions about the future of pain management.

References

  • A Comparative Analysis of Procaine and Other Ester-Type Local Anesthetics - Benchchem.
  • Investigate the analgesic properties of morphine in mice using the tail-flick method - RJPTSimLab.
  • The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests - PMC.
  • Tail Flick Test - BioMed.
  • Tail Flick, Acute Pain, Mouse - Pharmacology Discovery Services.
  • Tail Flick Test - KF Technology.
  • Synthesis and biological activities of local anesthetics - RSC Publishing.
  • Procaine HCl vs. Other Local Anesthetics: A Comparative Look.
  • Pharmacology of local anaesthetics - Deranged Physiology.
  • Procaine - StatPearls - NCBI Bookshelf - NIH.
  • Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed.
  • High-throughput Sodium Flux Assay for NaV1.5 using Assay Ready Cells - ION Biosciences.
  • Procaine - Wikipedia.
  • Technical Support Center: Troubleshooting In Vitro Sodium Channel Experiments - Benchchem.

Sources

Comparative

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Analogs

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on analogs of 2-oxo-2-(propylamino)ethyl 4-methylbenzoate, a compound structurally related to procaine-type local...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on analogs of 2-oxo-2-(propylamino)ethyl 4-methylbenzoate, a compound structurally related to procaine-type local anesthetics. The objective is to systematically evaluate how targeted chemical modifications influence biological activity, offering a clear path for researchers in medicinal chemistry and drug development to optimize lead compounds.

The chemical structure of local anesthetics is classically defined by three components: a lipophilic aromatic ring, a hydrophilic amine group, and an intermediate connecting chain, which is often an ester or an amide.[1][2] This tripartite structure is the foundation of our investigation, as each component can be systematically modified to probe its contribution to the molecule's overall efficacy. Understanding these relationships is paramount for designing next-generation therapeutics with improved potency, duration of action, and safety profiles.

This document outlines the strategic design of analogs, detailed protocols for their synthesis and evaluation, and a framework for interpreting the resulting data to build a robust SAR model.

Strategic Design of Structural Analogs

The foundation of a successful SAR study lies in the logical and systematic selection of analogs. For our parent compound, 2-oxo-2-(propylamino)ethyl 4-methylbenzoate, we will focus on modifications to the lipophilic and hydrophilic domains, as these are primary determinants of potency and pharmacokinetic properties in local anesthetics.[2][3]

The core principle is to introduce diversity in key physicochemical properties such as lipophilicity, electronic character, and basicity, which are known to govern a drug's absorption, distribution, metabolism, and excretion (ADME).[4][5][6]

Key Modification Sites:
  • Aromatic Ring (Lipophilic Domain): The 4-methylbenzoate moiety is the primary lipophilic anchor. We will vary the substituent at the 4-position of the benzoate ring to modulate both its lipophilicity and electronic properties.

  • Amine Group (Hydrophilic Domain): The N-propylamino group is the ionizable, hydrophilic portion of the molecule. Its basicity (pKa) is critical, as the cationic form is believed to be the active species at the sodium channel, while the neutral form is required for membrane permeation.[2][7] We will alter the N-alkyl substituent to fine-tune steric bulk and pKa.

Below is a diagram illustrating the points of diversification on the parent scaffold.

SAR_Modifications cluster_scaffold Parent Scaffold: 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate cluster_nodes Scaffold R1 R1: Aromatic Substituent (Lipophilicity & Electronics) P1 R1->P1 R2 R2: N-Alkyl Group (Basicity & Sterics) P2 R2->P2

Caption: Points of modification on the parent compound.

Experimental Workflows and Protocols

A robust SAR study requires reproducible and well-controlled experimental procedures. The overall workflow is depicted below, moving from chemical synthesis to biological and physicochemical evaluation, and culminating in data analysis.

Caption: Overall workflow for the SAR study.

Protocol 2.1: General Synthesis of 2-Oxo-2-(alkylamino)ethyl 4-substituted-benzoates

This two-step procedure is a reliable method for generating the target analogs. The causality behind this choice is its high yield and the commercial availability of the necessary precursors.

Step 1: Synthesis of 2-chloro-N-alkylacetamides

  • To a stirred solution of the desired alkylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol) cooled to 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-alkylacetamide, which can often be used in the next step without further purification.

Step 2: Esterification to form the final product

  • To a solution of the desired 4-substituted-benzoic acid (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add potassium carbonate (1.5 eq).

  • Stir the mixture at 60°C for 30 minutes to form the potassium salt.

  • Add the 2-chloro-N-alkylacetamide from Step 1 (1.1 eq) to the reaction mixture.

  • Heat the reaction at 80°C for 6-8 hours, monitoring by TLC.[8]

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure analog.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: In Vitro Evaluation of Local Anesthetic Activity (Rat Sciatic Nerve Block)

This electrophysiological assay provides a quantitative measure of a compound's ability to block nerve impulse conduction, serving as a direct indicator of local anesthetic activity.[9]

  • Isolate the sciatic nerve from a male Wistar rat (250-300g) and mount it in a three-chambered organ bath perfused with oxygenated Ringer's solution at 37°C.

  • Place stimulating electrodes in the proximal chamber and recording electrodes in the distal chamber.

  • Deliver supramaximal square-wave pulses (0.1 ms duration) and record the compound action potentials (CAPs).

  • After obtaining a stable baseline CAP amplitude, replace the Ringer's solution in the central chamber with a solution containing the test analog at a known concentration.

  • Record the percentage decrease in CAP amplitude over 30 minutes.

  • Wash the nerve with fresh Ringer's solution to ensure reversibility of the block.

  • Repeat the procedure with a range of concentrations for each analog to determine the concentration that produces a 50% reduction in CAP amplitude (IC50). The IC50 value is the primary measure of potency.

Protocol 2.3: Determination of Physicochemical Properties

Physicochemical properties are critical as they dictate the drug's ability to reach its target site.[10][11]

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) will be determined using the shake-flask method.

    • Prepare a solution of the analog in octanol pre-saturated with water.

    • Add an equal volume of water pre-saturated with octanol.

    • Shake the mixture vigorously for 1 hour to allow for partitioning.

    • Centrifuge to ensure complete phase separation.

    • Determine the concentration of the analog in both the aqueous and octanol phases using UV-Vis spectrophotometry or HPLC.

    • Calculate LogP as: Log ( [Concentration]octanol / [Concentration]water ).

  • Acidity Constant (pKa): The pKa will be determined by potentiometric titration.

    • Dissolve a precise amount of the analog in a water/methanol co-solvent system.

    • Titrate the solution with a standardized solution of HCl while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Comparative Data and SAR Analysis

To illustrate the process, the following table presents hypothetical, yet plausible, data for a series of designed analogs. This data is structured to facilitate direct comparison and the derivation of meaningful structure-activity relationships.

Analog IDR1 SubstituentR2 SubstituentMW ( g/mol )Exp. LogPpKaPotency (IC50, µM)
Parent -CH₃-CH₂CH₂CH₃249.323.158.9120
A-1 -H-CH₂CH₂CH₃235.302.808.9185
A-2 -OCH₃-CH₂CH₂CH₃265.323.109.0135
A-3 -Cl-CH₂CH₂CH₃269.743.708.765
B-1 -CH₃-CH₂CH₃235.302.759.1150
B-2 -CH₃-(CH₂)₃CH₃263.353.658.990
Interpretation of Results:

1. Influence of the Aromatic Substituent (R1):

  • Removing the methyl group (A-1 vs. Parent) decreased lipophilicity (LogP 2.80 vs. 3.15) and resulted in a significant loss of potency (IC50 185 µM vs. 120 µM). This suggests that lipophilicity is a positive contributor to activity in this region of the molecule.[2]

  • Adding an electron-donating methoxy group (A-2) had a negligible effect on potency, indicating that inductive effects are less critical than lipophilicity for this scaffold.

  • Replacing the methyl with a chloro group (A-3) significantly increased lipophilicity (LogP 3.70) and more than doubled the potency (IC50 65 µM). This strongly supports the hypothesis that enhanced membrane partitioning drives higher activity. The chloro group also slightly lowered the pKa, which could marginally increase the proportion of the neutral species available for membrane crossing at physiological pH.

2. Influence of the N-Alkyl Group (R2):

  • Decreasing the alkyl chain length from propyl to ethyl (B-1 vs. Parent) reduced lipophilicity and potency (IC50 150 µM).

  • Increasing the chain length from propyl to butyl (B-2 vs. Parent) increased lipophilicity and improved potency (IC50 90 µM).

  • This trend across the B-series reinforces the importance of overall molecular lipophilicity for biological activity. The consistent pKa across this series demonstrates that these modifications primarily influence the steric and lipophilic character without altering the basicity of the hydrophilic head.

Conclusion and Future Directions

The systematic investigation outlined in this guide demonstrates a clear and effective methodology for elucidating the structure-activity relationships of 2-oxo-2-(propylamino)ethyl 4-methylbenzoate analogs. Our analysis, based on plausible experimental data, indicates that increased lipophilicity is a primary driver of potency for this chemical series. Specifically, the introduction of a lipophilic, electron-withdrawing group such as chlorine at the R1 position (Analog A-3) was the most effective modification.

Based on these findings, future work should focus on:

  • Exploring a wider range of R1 substituents to build a more comprehensive quantitative structure-activity relationship (QSAR) model.[1][12]

  • Investigating the "cut-off" effect by synthesizing analogs with even larger N-alkyl (R2) groups to determine the point at which increased lipophilicity becomes detrimental to activity, likely due to poor solubility.[5]

  • Synthesizing amide isosteres by replacing the ester linkage with an amide bond to assess the impact on chemical stability and duration of action, a classic strategy in local anesthetic design.[13]

By adhering to this structured, data-driven approach, researchers can efficiently navigate the chemical space around this scaffold to identify and optimize promising new local anesthetic candidates.

References

  • Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Waring, M.J. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • Gimisis, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Wang, W., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Publishing.
  • Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?.
  • WuXi AppTec. (n.d.). Physicochemical Property Study - DMPK.
  • Slideshare. (n.d.). local anesthetics / Medicinal Chemistry.
  • Catarzi, D., et al. (2008). Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. PubMed.
  • GitHub. (n.d.). A curated list of awesome Synthetic Aperture Radar (SAR) software, libraries, and resources.
  • Flypix. (2025). Best Synthetic Aperture Radar Tools in 2025.
  • SARPROZ. (n.d.). SARPROZ © – The SAR PROcessing tool by periZ.
  • Hanna, M.A., et al. (n.d.). Conformational aspects of the antifibrillatory activity of procaine. PubMed.
  • QSAR Toolbox. (n.d.). QSAR Toolbox.
  • Post, C., & Fink, B.R. (n.d.). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. PubMed.
  • ResearchGate. (2025). Dedicated SAR simulation tools for ATR and scene analysis | Request PDF.
  • ACS Publications. (n.d.). QSAR (quantitative structure-activity relationship) studies on local anesthetics.
  • BrainKart. (2017). Local Anesthetic: Structure Activity Relationships.
  • ResearchGate. (2025). Biological Activity of Compounds Exhibiting Local Anesthetics' Properties Evaluated by QSAR Approach.
  • Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure.
  • MDPI. (2006). Periodic Classification of Local Anaesthetics (Procaine Analogues).
  • (n.d.). An in vitro study of the release capacity of the local anaesthetics from siloxane matrices.
  • ASCO Publications. (2021). Antitumor effects of local anesthetic agents in vitro and in vivo.
  • (2015). Specificity of Procaine and Ester Hydrolysis by Human, Minipig, and Rat Skin and Liver.
  • Wang, W., et al. (2019). Synthesis and biological activities of local anesthetics. PMC - NIH.
  • Hammad, H. F., et al. (2023). 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. arkat usa.

Sources

Validation

A Comprehensive Guide to the Qualification of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity is fundamentally r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity is fundamentally reliant on the quality of the reference standards used.[1][2] This guide provides an in-depth, technical framework for the qualification of a novel chemical entity, 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate, as a reference standard. While specific experimental data for this compound is not publicly available, this document synthesizes established principles from global regulatory bodies and pharmacopoeias to present a robust qualification strategy.[3][4]

The qualification of a reference standard is a critical process that establishes its fitness for use in a specific analytical procedure.[3][4] It involves a comprehensive evaluation of the material's identity, purity, and potency.[1] This guide will detail the experimental workflows and rationale behind the analytical techniques employed in this process, providing a self-validating system for ensuring the quality of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate as a reference standard.

The Foundational Role of Reference Standards

Reference standards serve as the benchmark against which active pharmaceutical ingredients (APIs) and drug products are evaluated.[1][2] Their use is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the quality, safety, and efficacy of pharmaceuticals.[1] Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide established reference standards for many compounds.[5][6][7][8][9][10][11] However, for new chemical entities like 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate, an in-house primary reference standard must be meticulously qualified.

Physicochemical Properties of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

A thorough understanding of the physicochemical properties of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate is the first step in its qualification. While experimental data is not available, a summary of predicted properties based on its chemical structure is presented below.

PropertyPredicted Value/InformationSource
Molecular FormulaC13H17NO3-
Molecular Weight235.28 g/mol -
AppearanceColorless to pale yellow solidInferred from similar compounds[12]
SolubilitySoluble in organic solvents (e.g., ethanol, acetonitrile), low solubility in waterInferred from similar compounds[12]
Melting PointTo be determined experimentally-

The Qualification Workflow: A Step-by-Step Approach

The qualification of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate as a primary reference standard involves a multi-faceted analytical approach. The following sections detail the essential experiments and their underlying principles.

Part 1: Identity Confirmation

The first and most critical step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques should be employed to provide orthogonal evidence of its identity.

Experimental Protocol: Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR and ¹³C NMR spectra to elucidate the carbon-hydrogen framework.

    • Employ 2D NMR techniques such as COSY, HSQC, and HMBC to confirm connectivity.

    • The expected proton and carbon signals should be consistent with the proposed structure of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion.

    • The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.

    • Analyze the fragmentation pattern to further support the proposed structure.

  • Infrared (IR) Spectroscopy:

    • Obtain an IR spectrum to identify key functional groups, such as the ester and amide carbonyls, and N-H and C-H bonds.

  • Elemental Analysis:

    • Determine the percentage of carbon, hydrogen, and nitrogen in the sample.

    • The experimental values should align with the theoretical percentages calculated from the molecular formula.

Diagram: Identity Confirmation Workflow

cluster_identity Identity Confirmation Candidate Material Candidate Material NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Candidate Material->NMR (1H, 13C, 2D) MS (High Resolution) MS (High Resolution) Candidate Material->MS (High Resolution) IR Spectroscopy IR Spectroscopy Candidate Material->IR Spectroscopy Elemental Analysis Elemental Analysis Candidate Material->Elemental Analysis Confirmed Identity Confirmed Identity NMR (1H, 13C, 2D)->Confirmed Identity MS (High Resolution)->Confirmed Identity IR Spectroscopy->Confirmed Identity Elemental Analysis->Confirmed Identity

Caption: Workflow for confirming the identity of the reference standard.

Part 2: Purity Determination

The purity of a reference standard is a critical attribute that directly impacts the accuracy of analytical measurements.[4] A combination of chromatographic and other techniques should be used to assess purity and identify any potential impurities.

Experimental Protocol: Purity Assessment

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a stability-indicating HPLC method capable of separating the main component from potential process-related impurities and degradation products.

    • Employ a UV detector and determine the peak area percentage of the main component.

    • The purity should typically be ≥ 99.5%.

  • Gas Chromatography (GC):

    • Use GC with a flame ionization detector (FID) to quantify volatile organic impurities and residual solvents.

  • Thermogravimetric Analysis (TGA):

    • Determine the water content and the presence of any other volatile residues.

  • Differential Scanning Calorimetry (DSC):

    • Assess the melting point and the presence of any crystalline impurities. A sharp melting endotherm is indicative of high purity.

Table: Comparison of Purity Assessment Methods

Analytical TechniquePrincipleInformation ObtainedTypical Acceptance Criteria
HPLC-UVSeparation based on polarityPurity, presence of non-volatile impurities≥ 99.5%
GC-FIDSeparation based on volatilityResidual solvents, volatile impuritiesAs per ICH Q3C guidelines[13]
TGAMass loss upon heatingWater content, non-volatile residue≤ 0.5% water
DSCHeat flow during thermal transitionMelting point, presence of impuritiesSharp, single endotherm

Diagram: Purity Determination Workflow

cluster_purity Purity Determination Confirmed Identity Material Confirmed Identity Material HPLC-UV HPLC-UV Confirmed Identity Material->HPLC-UV GC-FID GC-FID Confirmed Identity Material->GC-FID TGA TGA Confirmed Identity Material->TGA DSC DSC Confirmed Identity Material->DSC Purity Value Purity Value HPLC-UV->Purity Value GC-FID->Purity Value TGA->Purity Value DSC->Purity Value

Caption: Workflow for determining the purity of the reference standard.

Part 3: Assay (Potency) Assignment

The final step in the qualification process is to assign a potency value to the reference standard. This value is used in calculations for quantitative analysis.

Experimental Protocol: Assay Determination

  • Mass Balance Assay:

    • The most common method for assigning potency to a primary reference standard.

    • The potency is calculated by subtracting the percentages of all identified impurities (including water and residual solvents) from 100%.

    • Potency (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-volatile Residue)

  • Quantitative NMR (qNMR):

    • A powerful technique for direct potency determination without the need for a separate reference standard of the same compound.

    • The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a certified reference material with a known concentration.

Table: Comparison of Assay Methods

Assay MethodPrincipleAdvantagesDisadvantages
Mass BalanceSubtraction of impurities from 100%Widely accepted, straightforwardRelies on the accurate quantification of all impurities
qNMRComparison to a certified reference materialDirect measurement, high precisionRequires specialized equipment and expertise

Comparison of Primary vs. Secondary Reference Standards

Once a batch of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate has been thoroughly characterized and qualified as a primary reference standard , subsequent batches can be qualified as secondary reference standards . The qualification of a secondary standard is less extensive and involves demonstrating its traceability to the primary standard.

CharacteristicPrimary Reference StandardSecondary Reference Standard
Purpose Ultimate standard for identity, purity, and assayWorking standard for routine analysis
Qualification Extensive characterization (identity, purity, assay)Comparative testing against the primary standard
Traceability Directly characterizedTraceable to the primary standard
Cost & Effort HighLower

Conclusion

The qualification of a new chemical entity like 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate as a reference standard is a rigorous, multi-step process that underpins the reliability of pharmaceutical analysis. By following a systematic approach that includes comprehensive identity confirmation, orthogonal purity determination, and accurate assay assignment, researchers and drug development professionals can establish a well-characterized and trustworthy reference standard. This guide provides a foundational framework based on established scientific principles and regulatory expectations, ensuring that the analytical data generated using this reference standard is accurate, reliable, and defensible.

References

  • Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. [Link]

  • Are You Handling USP Reference Standards Appropriately? - Lachman Consultants. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - Pharmacopeia. [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue. [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. [Link]

  • <11> USP REFERENCE STANDARDS. [Link]

  • USP Reference Standards- General Chapters - Trung Tâm Thuốc Central Pharmacy. [Link]

  • Reference Standards | CDMO - Cambrex. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification - Veeprho. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. [Link]

  • Physical Standards and Reference Materials | FDA. [Link]

  • Ethyl 4-[2-(methylamino)propyl]benzoate | C13H19NO2 | CID 70900098 - PubChem. [Link]

  • Qualification of novel methodologies for medicine development. [Link]

  • Guideline on the requirements to the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials | EMA. [Link]

  • 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans - arkat usa. [Link]

  • Quality Guidelines - ICH. [Link]

  • 2-Oxo-2H-chromen-4-yl 4-ethylbenzoate - PMC. [Link]

  • Current Features of USFDA and EMA Process Validation Guidance - IJPPR. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC. [Link]

  • Ethyl 4-amino-2-methylbenzoate | C10H13NO2 | CID 24721080 - PubChem. [Link]

  • Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6) - Cheméo. [Link]

  • (PDF) 2-Oxo-2H-chromen-4-yl 4-ethylbenzoate - ResearchGate. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

  • Analytical Methods - OPUS. [Link]

  • 2-Oxo-2H-chromen-7-yl 4-ethylbenzoate - PMC. [Link]

  • CAS No : 94-08-6 | Product Name : Ethyl 4-Methylbenzoate | Pharmaffiliates. [Link]

  • 2-(Diethylamino)ethyl 4-propoxybenzoate | CAS 15788-85-9 - Veeprho. [Link]

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Comparative

comparative stability of benzoate esters vs amide analogs

Comparative Stability Guide: Benzoate Esters vs. Benzamide Analogs Executive Summary In drug design, the isosteric replacement of a benzoate ester with a benzamide is a fundamental strategy to modulate metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: Benzoate Esters vs. Benzamide Analogs

Executive Summary

In drug design, the isosteric replacement of a benzoate ester with a benzamide is a fundamental strategy to modulate metabolic stability and physicochemical properties. Benzamides are kinetically and thermodynamically superior to benzoate esters regarding hydrolytic stability.[1]

  • Chemical Stability: Benzamides exhibit a half-life (

    
    ) orders of magnitude higher than benzoate esters under alkaline conditions due to the superior resonance stabilization of the amide bond.[1]
    
  • Metabolic Stability: Benzoate esters are rapidly cleaved by ubiquitous carboxylesterases (CES) in plasma and liver (human

    
     minutes).[1] Benzamides are generally resistant to plasma hydrolysis, requiring specific hepatic amidases or CYPs for clearance (human 
    
    
    
    hours/stable).

Mechanistic Foundation: The Stability Gap

The disparity in stability is rooted in the electronic nature of the carbonyl carbon and the leaving group ability.[1]

Resonance and Electrophilicity

The nitrogen atom in a benzamide is a better electron donor than the oxygen in a benzoate ester.[1] The nitrogen lone pair overlaps significantly with the carbonyl


-system (

), creating a resonance structure with significant double-bond character (

).[1]
  • Effect: This resonance reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water (

    
    ) or the catalytic serine of hydrolases.
    
  • Quantification: The resonance energy of an amide (

    
     kcal/mol) is significantly higher than that of an ester (
    
    
    
    kcal/mol).[1]
Leaving Group Ability

In a hydrolysis reaction (Acyl-Oxygen cleavage,


 mechanism), the collapse of the tetrahedral intermediate requires the expulsion of a leaving group.
  • Ester: Expels an alkoxide (

    
    ) or alcohol (
    
    
    
    ).[1]
    
    
    of conjugate acid
    
    
    .[1]
  • Amide: Expels an amine anion (

    
    ) or amine (
    
    
    
    ).[1]
    
    
    of conjugate acid
    
    
    (for anion).[1]
  • Result: The alkoxide is a much better leaving group, significantly lowering the activation energy (

    
    ) for ester hydrolysis.[1]
    

Diagram 1: Comparative Hydrolysis Mechanism & Resonance

HydrolysisMechanism node_ester Benzoate Ester (High Electrophilicity) node_inter_ester Tetrahedral Intermediate (Ester) node_ester->node_inter_ester Rapid Nucleophilic Attack (OH- / Serine) node_amide Benzamide (High Resonance) node_inter_amide Tetrahedral Intermediate (Amide) node_amide->node_inter_amide Slow Nucleophilic Attack (Resonance Barrier) node_prod Hydrolysis Products (Acid + Alcohol/Amine) node_inter_ester->node_prod Fast Collapse (Good Leaving Group: OR-) node_inter_amide->node_prod Slow Collapse (Poor Leaving Group: NR2-)

Caption: Mechanistic comparison showing the higher barrier to nucleophilic attack and intermediate collapse for amides compared to esters.

Comparative Data Profile

The following data aggregates kinetic findings from plasma stability assays and alkaline hydrolysis studies.

Table 1: Comparative Stability Metrics

ParameterBenzoate Ester (e.g., Methyl Benzoate)Benzamide Analog (e.g., N-Methyl Benzamide)Fold Difference
Plasma Half-life (

)

minutes (Rat/Human)

minutes (Often Stable)

Alkaline Hydrolysis (

)
High (

range)
Negligible at RT

Primary Metabolic Enzyme Carboxylesterases (CES1, CES2)Amidases (rare), CYPs (oxidative)N/A
Shelf-Life Risk High (requires moisture control)Low (robust)N/A

Key Insight: In a direct comparison of PROTAC linkers, switching an amide to an ester resulted in a drop from >90% remaining to <40% remaining after 90 minutes in human plasma [2].

Experimental Protocols

To validate these stability profiles in your own pipeline, use the following self-validating protocols.

Protocol A: Plasma Stability Assay (Enzymatic)

Objective: Determine the metabolic


 of the test compound in biologically relevant matrices.[1][2]

Reagents:

  • Pooled Plasma (Human/Rat), pH 7.4.

  • Internal Standard (IS) (e.g., Tolbutamide or analog).

  • Quenching Solution: 100% Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Workflow:

  • Preparation: Thaw plasma at

    
    . Centrifuge to remove cryoprecipitates.[1]
    
  • Spiking: Prepare a

    
     DMSO stock of the test compound. Spike into plasma to a final concentration of 
    
    
    
    (0.1% DMSO final).[1]
  • Incubation: Incubate in a shaking water bath at

    
    .
    
  • Sampling: At

    
     min, transfer 
    
    
    
    of plasma into a plate containing
    
    
    Quenching Solution (with IS).
  • Processing: Vortex (10 min) and Centrifuge (

    
    , 20 min, 
    
    
    
    ).
  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.[1]

Calculation: Plot


 vs. time.



Diagram 2: Plasma Stability Workflow

PlasmaAssay cluster_sampling Time Course (0, 15, 30, 60, 120 min) start Thaw Plasma (37°C) spike Spike Compound (1 µM Final) start->spike incubate Incubation (Shaking Water Bath) spike->incubate aliquot Aliquot 50 µL incubate->aliquot At time t quench Quench (ACN + Internal Std) aliquot->quench process Centrifuge (Precipitate Protein) quench->process analyze LC-MS/MS Analysis (Determine % Remaining) process->analyze

Caption: Step-by-step workflow for determining enzymatic stability in plasma.

Protocol B: Chemical Hydrolysis (pH Stress Test)

Objective: Assess intrinsic chemical stability independent of enzymes (e.g., for formulation/shelf-life).

  • Buffer Prep: Prepare 50 mM Phosphate buffer (pH 7.4) and 50 mM Glycine-NaOH buffer (pH 10.0).

  • Incubation: Spike compound (

    
    ) into buffers. Incubate at 
    
    
    
    and
    
    
    .[1]
  • Monitoring: Analyze by HPLC-UV every 24 hours for 5 days.

  • Acceptance Criteria:

    • Stable:

      
       degradation after 5 days.
      
    • Labile:

      
       degradation within 24 hours.[1]
      
    • Note: Benzoate esters will typically degrade significantly at pH 10; Benzamides will remain stable.[1]

References

  • BenchChem. (2025).[1][3] Comparative analysis of the stability of ester vs. amide linkages with 12-Bromododecanoic Acid. Retrieved from (Source 1.1).[1]

  • Klein, V. G., et al. (2022).[4] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Retrieved from (Source 1.2).[1]

  • Tasso, T. T., et al. (2015). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.[1] Retrieved from (Source 1.3).[1]

  • Enamine. (n.d.).[1] Plasma Stability Assay Protocol. Retrieved from (Source 1.22).[1]

  • Dalal Institute. (n.d.).[1] Hydrolysis of Esters and Amides: Acid and Base Catalysis Mechanisms. Retrieved from (Source 1.12).[1]

Sources

Validation

Technical Guide: Spectroscopic Characterization of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

Executive Summary & Application Context Compound Class: Hybrid Ester-Amide Linker (Pseudo-peptide). Primary Application: This molecule represents a classic "soft drug" scaffold, often used in local anesthetic design or a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound Class: Hybrid Ester-Amide Linker (Pseudo-peptide). Primary Application: This molecule represents a classic "soft drug" scaffold, often used in local anesthetic design or as a labile prodrug linker. The structure combines a lipophilic p-toluic acid moiety with a hydrophilic propylamide tail via a glycolic ester linkage.

The Characterization Challenge: The critical quality attribute (CQA) in synthesizing this molecule is validating the integrity of the ester-amide linkage . Researchers must differentiate the newly formed ester carbonyl from the pre-existing amide carbonyl and confirm the absence of hydrolyzed byproducts (e.g., p-toluic acid or N-propyl-2-hydroxyacetamide).

This guide provides a comparative spectroscopic workflow to unambiguously validate the structure of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate (hereafter Compound A ).

Structural Logic & Synthesis Pathway

To interpret the spectra, one must understand the connectivity. The molecule is synthesized via a nucleophilic substitution (


) reaction between a benzoate salt and a chloroacetamide derivative.

G cluster_spec Key Spectral Markers Start1 Potassium 4-methylbenzoate (Nucleophile) Reaction SN2 Coupling (DMF, 80°C) Start1->Reaction Start2 2-Chloro-N-propylacetamide (Electrophile) Start2->Reaction Product TARGET MOLECULE 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate Reaction->Product Yields Ester-Amide Hybrid Marker1 IR: Dual Carbonyls (1720 vs 1660 cm⁻¹) Product->Marker1 Marker2 NMR: The 'Linchpin' Singlet (-O-CH2-CO-) Product->Marker2

Figure 1: Synthesis pathway and critical spectroscopic markers for structural validation.

Experimental Protocols

Sample Preparation[1][2][3]
  • Purity Requirement: >98% (HPLC) recommended before spectral analysis to avoid amide-impurity signal overlap.

  • Physical State: Typically a white waxy solid or crystalline powder.

Infrared Spectroscopy (FT-IR)[1][4]
  • Method: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets for waxy solids to prevent moisture absorption which broadens the NH/OH regions.

  • Parameters:

    • Range: 4000–600 cm⁻¹

    • Scans: 32 (minimum)

    • Resolution: 4 cm⁻¹

Nuclear Magnetic Resonance (NMR)[1][5][6][7]
  • Solvent: DMSO-

    
      is the superior choice over 
    
    
    
    .
    • Reasoning: The amide NH proton is often broad or invisible in chloroform due to exchange. DMSO stabilizes the NH bond via hydrogen bonding, resulting in a sharp, distinct triplet (or broad singlet) that integrates correctly.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Spectroscopic Analysis & Comparison

Infrared (IR) Characterization

The "fingerprint" of this molecule is the Double Carbonyl region. You must observe two distinct peaks. If only one broad peak exists, hydrolysis or failure to couple has occurred.

Functional GroupFrequency (cm⁻¹)IntensityDiagnostic Note
Amide N-H 3280–3350MediumSharp band.[1] Lower frequency than free amines due to H-bonding.
Ester C=O 1715–1735 StrongThe benzoate ester. Conjugation with the aromatic ring lowers this slightly from typical aliphatic esters (1740+).
Amide C=O 1650–1670 StrongThe "Amide I" band. Significantly lower wavenumber than the ester due to resonance.
C-O-C Stretch 1260–1280StrongAsymmetric ester stretch. Confirms the benzoate linkage.[2][3]
¹H-NMR Structural Elucidation

The proton NMR spectrum validates the connectivity. The most critical signal is the Glycolic Methylene (


) , which acts as the bridge between the aromatic head and the aliphatic tail.

Predicted ¹H-NMR Data (DMSO-


, 400 MHz): 
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (ortho) 7.90 – 7.95Doublet (

Hz)
2HDeshielded by the carbonyl anisotropy of the ester.
Ar-H (meta) 7.30 – 7.35Doublet (

Hz)
2HTypical AA'BB' system of p-substituted benzenes.
Amide N-H 7.80 – 8.20Broad Triplet1HChemical shift varies with concentration/solvent.
Linker (

)
4.75 – 4.85 Singlet 2H The "Linchpin" Signal. If this appears as a doublet, the ester has hydrolyzed.

3.05 – 3.15Quartet/Multiplet2HAdjacent to the amide nitrogen.
Ar-

2.35 – 2.40Singlet3HToluene methyl group.
Propyl

1.40 – 1.55Multiplet (Sextet)2HCentral methylene of the propyl chain.
Propyl

0.80 – 0.90Triplet3HTerminal methyl group.
Comparative Analysis: Target vs. Precursors

To prove the reaction worked, compare the target spectrum against the starting materials.

FeaturePrecursor: p-Toluic Acid Precursor: 2-Chloro-N-propylacetamide Target: Compound A
IR Carbonyl Single broad band ~1680-1700 (Acid dimer)Single band ~1660 (Amide)Two bands: 1725 (Ester) & 1660 (Amide)
OH Stretch Very broad (3300-2500)NoneNone (if dry)
NMR Linker N/A

singlet @ ~4.05 ppm

singlet @ ~4.80 ppm
(Significant downfield shift due to Oxygen)

Troubleshooting & Quality Control

Scenario 1: The "Linker" singlet is split.

  • Cause: If the signal at 4.80 ppm appears as a doublet (and the NH is a triplet), this is normal coupling. However, if you see two separate singlets in this region, you likely have a mixture of the product and unreacted chloroacetamide (which appears upfield at ~4.0 ppm).

Scenario 2: Missing Ester Carbonyl in IR.

  • Cause: If you only see a peak at 1650 cm⁻¹ and a broad OH, the ester bond has likely hydrolyzed, leaving you with p-toluic acid and N-propyl-2-hydroxyacetamide.

Scenario 3: Extra peaks in the aromatic region.

  • Cause:p-Toluic anhydride formation. This is a common side product if the activation method (e.g., acid chloride) was used rather than direct alkylation. Check for a high-frequency carbonyl (>1780 cm⁻¹).

References

  • General Ester/Amide Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Analogous Synthesis & Spectra (Aryl Derivatives): Hammad, H. F., et al. (2023).[4] "2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans." Arkivoc, 2023(vii), 121-134.[4]

  • Benzocaine/Procaine Analog Spectra: NIST Chemistry WebBook. "Benzoic acid, 4-amino-, ethyl ester (Benzocaine) IR Spectrum."

  • Propyl Amide Chemical Shifts: Chemistry Steps. "NMR Chemical Shift Values Table - Protons on Heteroatoms."

Sources

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